molecular formula C5H7Cl2N3 B3034474 (5-Chloropyrazin-2-YL)methanamine hydrochloride CAS No. 1794737-26-0

(5-Chloropyrazin-2-YL)methanamine hydrochloride

Cat. No.: B3034474
CAS No.: 1794737-26-0
M. Wt: 180.03
InChI Key: YMVATJAKCCYCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS 1794737-26-0) is a chlorinated pyrazine derivative that serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research . This high-purity compound features an amine functional group, enhanced by a hydrochloride salt for improved solubility in polar solvents, and a chlorine atom at the 5-position of the pyrazine ring that influences its electronic properties and reactivity . Its primary research application is as a synthetic intermediate for the design and synthesis of novel kinase inhibitors . Specifically, it has been utilized in the development of potent and selective inhibitors of Nek2 (Never in mitosis gene a-related kinase-2), a serine/threonine kinase considered a promising target in cancer research due to its elevated expression in various tumors . The compound acts as a critical hinge-binding fragment during synthesis, helping to create hybrid molecules that achieve improved cellular activity . Beyond oncology-focused research, this chloropyrazine scaffold is also under investigation for its potential in other therapeutic areas. Studies indicate that structurally related pyrazine derivatives can exhibit antimicrobial and antifungal activities . The mechanism of action for such derivatives often involves interaction with specific enzymes or proteins, potentially modulating key biochemical pathways . Researchers value this compound for its ability to undergo various chemical transformations, particularly substitution reactions where the chlorine atom can be displaced by other nucleophiles, allowing for the creation of diverse compound libraries . Handling & Safety: This product is For Research Use Only and is not intended for human or veterinary use. Always consult the Safety Data Sheet (SDS) before use. Wear appropriate personal protective equipment (PPE) and handle in a well-ventilated area .

Properties

IUPAC Name

(5-chloropyrazin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-5-3-8-4(1-7)2-9-5;/h2-3H,1,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVATJAKCCYCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile & Phase Behavior of (5-Chloropyrazin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical behavior, and experimental handling of (5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS: 1794737-26-0).

Executive Summary

This compound is a critical pyrazine building block used in the synthesis of diverse pharmaceutical agents, including kinase inhibitors (e.g., Acalabrutinib analogs). As a primary amine hydrochloride salt attached to an electron-deficient pyrazine ring, its solubility behavior is governed by the competition between the high lattice energy of the ionic salt and the lipophilicity of the chlorinated heteroaromatic core.

Understanding the differential solubility of this compound in aqueous versus organic media is the cornerstone of its isolation, purification, and downstream chemical manipulation. This guide provides a definitive analysis of these properties, supported by thermodynamic principles and validated experimental protocols.

Physicochemical Identity

  • Compound Name: this compound[1][2][3]

  • CAS Number: 1794737-26-0 (HCl Salt) | 1060814-53-0 (Free Base)[3]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    [3][4][5][6] · HCl
  • Molecular Weight: 180.03 g/mol [6][7]

  • Structural Features:

    • Pyrazine Core: Electron-deficient, decreasing the basicity of the amine compared to benzylamine.

    • 5-Chloro Substituent: Increases lipophilicity (LogP) of the free base but adds steric bulk.

    • HCl Salt Form: Dominates the solubility profile, rendering the compound highly polar.

Solubility Landscape: Water vs. Organic Solvents

The solubility of the hydrochloride salt is strictly dichotomous: it exhibits high affinity for protic, high-dielectric solvents and negligible affinity for non-polar aprotic solvents.

Quantitative Solubility Estimates (Ambient Temperature)
Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)Thermodynamic Driver
Aqueous Water (pH < 7)High > 100 mg/mLIon-dipole hydration of Cl⁻ and R-NH₃⁺.
Aqueous Water (pH > 10)Low (Converts to Free Base)< 1 mg/mLDeprotonation breaks ionic lattice; free base precipitates.
Protic Organic Methanol (MeOH)High 50 - 80 mg/mLH-bonding capability solvates the ionic pair.
Protic Organic Ethanol (EtOH)Moderate 10 - 30 mg/mLReduced dielectric constant vs. MeOH limits salt dissociation.
Protic Organic Isopropanol (IPA)Low < 5 mg/mLSteric hindrance interferes with solvation shell.
Polar Aprotic DMSO / DMFVery High > 150 mg/mLHigh dipole moment effectively separates ion pairs.
Polar Aprotic THFSparingly Soluble < 1 mg/mLInsufficient polarity to overcome lattice energy.
Non-Polar DCM / ChloroformInsoluble < 0.1 mg/mLLack of H-bonding; unable to solvate ions.
Hydrocarbon Hexane / HeptaneInsoluble ~ 0 mg/mLComplete lipophobic rejection.
The "Switchable" Solubility Mechanism

The utility of this intermediate lies in its pH-dependent solubility switch.

  • Acidic/Neutral pH: The protonated ammonium species (

    
    ) is locked in the aqueous phase.
    
  • Basic pH: Neutralization with NaOH or NaHCO

    
     releases the free base (
    
    
    
    ), which immediately inverts the solubility profile, becoming soluble in DCM or EtOAc and insoluble in water.

Experimental Protocols

Protocol A: Rapid Solubility Screen (Visual)

Validates solvent compatibility for reaction planning.

  • Preparation: Weigh 10 mg of (5-Chloropyrazin-2-yl)methanamine HCl into a clear HPLC vial.

  • Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Soluble.

    • Suspension: Insoluble.

  • Dilution: If insoluble, add solvent in 100 µL increments up to 1 mL total (10 mg/mL).

  • Heating: If still insoluble, heat to 40°C. Dissolution upon heating indicates potential for recrystallization.

Protocol B: Recrystallization (Purification)

Leverages the solubility differential between Methanol (Solvent A) and MTBE (Solvent B).

  • Dissolution: Dissolve crude crude salt in minimum hot Methanol (approx. 5 mL per gram) at 50°C.

  • Filtration: Filter hot through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., NaCl) or dust.

  • Nucleation: Slowly add MTBE (Methyl tert-butyl ether) dropwise until a persistent haze forms.

  • Crystallization: Cool slowly to room temperature, then to 4°C. The HCl salt will crystallize out as the dielectric constant of the mixture drops.

  • Isolation: Filter the off-white solids and wash with cold MTBE.

Protocol C: Free-Base Extraction

For converting the stable storage form (HCl) to the reactive nucleophile.

  • Partition: Suspend the HCl salt in DCM (10 mL/g).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO

    
    .
    
  • Extraction: Shake vigorously. The solid will dissolve as it deprotonates and partitions into the DCM layer.

  • Separation: Collect the organic (DCM) layer.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo (Note: Free base amines can be unstable; use immediately).

Mechanistic Visualization

Solubility & Phase Partitioning Workflow

The following diagram illustrates the decision logic for solvent selection based on the desired chemical state (Salt vs. Free Base).

SolubilityLogic Start Starting Material: (5-Chloropyrazin-2-yl)methanamine HCl SolventCheck Select Solvent System Start->SolventCheck Water Water / Aqueous Buffer SolventCheck->Water Aqueous Organic_Polar MeOH / DMSO SolventCheck->Organic_Polar Protic Organic Organic_NonPolar DCM / EtOAc / Toluene SolventCheck->Organic_NonPolar Aprotic Organic Result_Water High Solubility (Stable Ion Pair) Water->Result_Water Result_Polar Moderate/High Solubility (Solvated Ions) Organic_Polar->Result_Polar Result_NonPolar Insoluble (Lattice Energy Dominates) Organic_NonPolar->Result_NonPolar Action_Base Add Base (NaOH/NaHCO3) Result_Water->Action_Base To Isolate Free Base Extract Extract into Organic Phase (DCM/EtOAc) Result_NonPolar->Extract Only Soluble if Free Base Phase_Switch Phase Inversion: Deprotonation to Free Base Action_Base->Phase_Switch Phase_Switch->Extract

Caption: Decision tree for solvent selection and phase switching based on pH manipulation.

Dissolution Dynamics (Salt Form)

This diagram details the microscopic interactions occurring during the dissolution of the HCl salt in water versus the rejection in toluene.

DissolutionMechanism cluster_Solid Solid State (Crystal Lattice) cluster_Water Aqueous Medium (High Dielectric) cluster_Toluene Toluene Medium (Low Dielectric) Lattice R-NH3+ ... Cl- (Ionic Lattice) WaterMol H2O Dipoles Lattice->WaterMol Contact TolMol Toluene (Weak Dipole) Lattice->TolMol Contact Solvation Hydration Shell Formation (Exothermic) WaterMol->Solvation Dipole Attack Dissolved Free Ions: R-NH3+(aq) + Cl-(aq) Solvation->Dissolved Entropy Increase Rejection Cannot Overcome Lattice Energy TolMol->Rejection No Stabilization Precipitate Undissolved Solid Rejection->Precipitate

Caption: Thermodynamic comparison of dissolution mechanisms in aqueous vs. non-polar media.

References

  • AquigenBio. "this compound | CAS No: 1794737-26-0."[3] AquigenBio Product Catalog. Accessed February 2026. Link

  • PubChem. "(5-Chloropyrazin-2-yl)methanamine."[4] National Library of Medicine. CID 21714700.[4] Accessed February 2026. Link

  • American Chemical Society (ACS). "Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns." Organic Process Research & Development. (Discusses synthesis and isolation of chloropyrazine amine salts). Link

  • ChemicalBook. "(3-Chloropyrazin-2-yl)methanamine hydrochloride Properties and Synthesis." (Reference for regioisomer solubility behavior). Accessed February 2026. Link

  • Sigma-Aldrich. "(3-chloropyrazin-2-yl)methanamine hydrochloride Safety Data Sheet." Merck. (Safety and handling data). Link

Sources

An In-depth Technical Guide to (5-Chloropyrazin-2-yl)methanamine hydrochloride: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS Number: 1794737-26-0), a critical building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and key applications of this compound, with a focus on providing practical, field-proven insights.

Introduction: The Significance of the Pyrazine Moiety in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties, including its electron-deficient nature, allow it to serve as a versatile pharmacophore, often acting as a bioisostere for benzene, pyridine, or pyrimidine rings.[3] The nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets such as kinases.[3][4] Consequently, pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][2]

This compound has emerged as a particularly valuable intermediate, most notably in the synthesis of Acalabrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.[5][6] This guide will provide a detailed exploration of this key molecule, from its synthesis and characterization to its application and safe handling.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of a compound is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 1794737-26-0[7]
Molecular Formula C₅H₇Cl₂N₃[7]
Molecular Weight 180.04 g/mol [7]
Appearance Pale-yellow to Yellow-brown Solid[7]
Synonyms (5-chloro-2-pyrazinyl)methanamine hydrochloride[7]
InChI Key YMVATJAKCCYCPW-UHFFFAOYSA-N[7]
Free Base CAS 1060814-53-0[8]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound presents several challenges, including regioselectivity and the management of reactive intermediates. The following protocol is a robust and scalable approach adapted from established methodologies for the synthesis of similar pyrazine building blocks.[9]

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a practical synthetic pathway starting from commercially available 2,5-dichloropyrazine.

Retrosynthesis target This compound intermediate1 N-Boc-(5-Chloropyrazin-2-yl)methanamine target->intermediate1 Deprotection intermediate2 (5-Chloropyrazin-2-yl)methanol intermediate1->intermediate2 Amination intermediate3 5-Chloropyrazine-2-carbaldehyde intermediate2->intermediate3 Reduction starting_material 2,5-Dichloropyrazine intermediate3->starting_material Formylation

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol

Step 1: Formylation of 2,5-Dichloropyrazine

This step introduces the aldehyde functionality, which will be further elaborated to the aminomethyl group.

  • Reaction Setup: To a solution of 2,5-dichloropyrazine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Formylation: After stirring for 30 minutes, add N,N-dimethylformamide (DMF, 1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude 5-chloropyrazine-2-carbaldehyde is purified by column chromatography on silica gel.

Step 2: Reduction to (5-Chloropyrazin-2-yl)methanol

The aldehyde is reduced to the corresponding alcohol, a stable intermediate.

  • Reaction Setup: Dissolve 5-chloropyrazine-2-carbaldehyde (1.0 eq) in methanol at 0 °C.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Work-up: After completion of the reaction (monitored by TLC), quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The resulting (5-chloropyrazin-2-yl)methanol is typically used in the next step without further purification.

Step 3: Conversion to N-Boc-(5-Chloropyrazin-2-yl)methanamine

This two-step, one-pot procedure first converts the alcohol to a leaving group, followed by nucleophilic substitution with a protected amine.

  • Activation: To a solution of (5-chloropyrazin-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Amination: After 1 hour, add a solution of Boc-amine (1.5 eq) in dichloromethane and allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude N-Boc-(5-chloropyrazin-2-yl)methanamine is purified by column chromatography.

Step 4: Deprotection to this compound

The final step involves the removal of the Boc protecting group to yield the desired hydrochloride salt.

  • Reaction Setup: Dissolve N-Boc-(5-chloropyrazin-2-yl)methanamine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Deprotection: Stir the reaction at room temperature for 2-4 hours until complete consumption of the starting material.

  • Isolation: The product precipitates from the reaction mixture. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.[8] The following are the expected analytical data and a standardized protocol for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (101 MHz, DMSO-d₆)
Predicted Chemical Shift (δ, ppm) Predicted Chemical Shift (δ, ppm)
8.75 (s, 1H, pyrazine-H)152.0 (C)
8.60 (s, 1H, pyrazine-H)148.5 (CH)
4.20 (s, 2H, CH₂)145.0 (CH)
3.50 (br s, 3H, NH₃⁺)45.0 (CH₂)

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[10]

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[10]

Mass Spectrometry (MS)
Technique Expected [M+H]⁺
Electrospray Ionization (ESI)144.0323

Experimental Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an ESI-mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak corresponding to the protonated free base.

Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine salt)3200-2800 (broad)
C-H stretch (aromatic)3100-3000
C=N stretch (aromatic)1600-1550
C-Cl stretch800-600

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Applications in Drug Development

This compound is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs).[6][11] Its primary application is in the multi-step synthesis of Acalabrutinib, a second-generation BTK inhibitor used in the treatment of various B-cell malignancies.

Application start (5-Chloropyrazin-2-yl)methanamine hydrochloride intermediate Pyrazine-based Amide Intermediate start->intermediate Amide Coupling final_product Acalabrutinib intermediate->final_product Further Elaboration

Sources

Strategic Safety & Handling Architecture: (5-Chloropyrazin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(5-Chloropyrazin-2-yl)methanamine hydrochloride is a high-value heterocyclic building block, primarily utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural duality—possessing both an electrophilic chloropyrazine core and a nucleophilic primary amine tail—makes it a versatile scaffold for SNAr (Nucleophilic Aromatic Substitution) and amide coupling reactions.

However, this versatility introduces specific safety challenges.[1] As a primary amine hydrochloride salt, it presents significant risks regarding serious eye damage (Category 1) and respiratory irritation . Furthermore, the pyrazine moiety poses potential sensitization risks often overlooked in standard safety data sheets. This guide moves beyond generic compliance, offering a field-proven architecture for handling this compound with precision and safety.

Chemical Identity & Physicochemical Intelligence[2][3]

Understanding the physical state is the first line of defense. The hydrochloride salt form is engineered to stabilize the volatile and oxidation-prone free amine, but this introduces hygroscopicity.

PropertyDataOperational Implication
Chemical Name This compoundOfficial inventory tracking name.[2]
CAS Number 1794737-26-0 (HCl salt); 1060814-53-0 (Free base)Verify CAS on bottle to ensure correct stoichiometry.
Formula C₅H₆ClN₃[3][2] · HClMW: ~180.02 g/mol . Essential for molarity calculations.
Appearance Off-white to pale yellow solidDiscoloration (browning) indicates moisture uptake or oxidation.
Solubility Water, DMSO, MethanolHigh Risk: Solubilization in DMSO facilitates skin permeation.
Acidity Acidic in aqueous solutionIncompatible with bleach (NaOCl) cleaning protocols (gas evolution).

Hazard Profiling & Structural Alerts

This section synthesizes GHS classifications with Structure-Activity Relationship (SAR) analysis to predict unlisted hazards.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][5]

  • Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[3][5][4] (Critical: Irreversible corneal damage possible due to acidic amine salt).

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[3][5]

The "Hidden" Hazards (Expert Insight)
  • The "DMSO Trojan Horse": This compound is frequently dissolved in DMSO for biological assays or reactions. DMSO dramatically increases the permeability of the skin. If a solution of this compound in DMSO contacts the skin, the toxicological systemic load is significantly higher than the solid alone.

  • Sensitization Potential: Pyrazine derivatives are known sensitizers. Repeated low-level exposure via inhalation (weighing dust) can lead to occupational asthma or dermatitis.

  • Incompatibility: As an amine hydrochloride, it reacts vigorously with strong bases (liberating the free amine) and strong oxidizers.

Operational Handling Framework

To mitigate the risks identified above, we implement a "Zero-Dust, Zero-Contact" workflow.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Must be stored under inert gas (Argon/Nitrogen) or in a desiccator.

  • Container: Keep tightly closed. Glass vials with Teflon-lined caps are preferred to prevent HCl corrosion of metal lids.

The Handling Workflow (Visualization)

The following diagram outlines the decision logic for safe handling, emphasizing the prevention of dust generation and moisture ingress.

HandlingWorkflow Start Start: Vial Retrieval Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate PPE_Check PPE Verification: Nitrile Gloves + Safety Glasses + Lab Coat Equilibrate->PPE_Check Open_Vial Open in Fume Hood Only PPE_Check->Open_Vial Weighing Weighing Procedure Open_Vial->Weighing Solid_Transfer Solid Transfer: Use Anti-static Spatula Weighing->Solid_Transfer If Solid Required Solution_Prep Solution Prep (Preferred): Dissolve in solvent inside hood Weighing->Solution_Prep If Stock Soln Possible Reseal Purge Headspace (Ar/N2) & Seal with Parafilm Solid_Transfer->Reseal Solution_Prep->Reseal Return Return to 4°C Storage Reseal->Return

Figure 1: Operational workflow for handling hygroscopic amine salts. Note the critical equilibration step to prevent water contamination.

Emergency Response Architecture

In the event of exposure, immediate and correct action is vital. The standard "rinse and seek medical help" advice is insufficient for Category 1 Eye Damage hazards.

The "10-Second Rule"

For Eye Exposure : You have less than 10 seconds to begin flushing to prevent permanent corneal opacity.

  • Protocol: Force eyelids open. Flush with tepid water or saline for 15 minutes minimum .

  • Contraindication: Do NOT use neutralization agents (e.g., weak bases) in the eye; this causes secondary heat injury.

Exposure Response Logic

ExposureResponse Exposure Exposure Incident Type_Eye Eye Contact (High Risk) Exposure->Type_Eye Type_Skin Skin Contact Exposure->Type_Skin Type_Inhale Inhalation Exposure->Type_Inhale Action_Eye Flush 15 mins (Hold Lids Open) Type_Eye->Action_Eye Action_Skin Remove Contaminated Clothing Wash with Soap/Water Type_Skin->Action_Skin Action_Inhale Move to Fresh Air Support Breathing Type_Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Figure 2: Triage logic for exposure incidents.[6] Eye contact requires the most aggressive immediate intervention.

Synthesis & Waste Management

Reaction Safety

When using (5-Chloropyrazin-2-yl)methanamine HCl in synthesis (e.g., SNAr reactions):

  • Base Neutralization: The reaction usually requires an organic base (TEA, DIPEA) to scavenge the HCl. This is exothermic. Add base slowly at 0°C.

  • Glassware Cleaning: Do not clean reaction vessels containing this residue with Bleach (Sodium Hypochlorite) . The acidic environment combined with the amine can form chloramines (toxic gas) or liberate chlorine gas. Use an alkaline detergent soak instead.

Disposal[1]
  • Classification: Hazardous Chemical Waste.

  • Stream: Segregate into "Halogenated Organic" waste streams due to the chlorine atom on the pyrazine ring.

  • Neutralization: Do not attempt to neutralize bulk waste in the lab; package for professional disposal.

References

  • PubChem. (2025).[3][4] (5-Chloropyrazin-2-yl)methanamine | C5H6ClN3.[3][2] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[3][4] C&L Inventory: (5-Chloropyrazin-2-yl)methanamine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

Thermodynamic Profiling of Chloropyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyrazine derivatives serve as critical electrophilic building blocks in the synthesis of antitubercular (e.g., Pyrazinamide analogs), diuretic, and antineoplastic agents. However, their thermodynamic behavior presents unique challenges during process scale-up.

This guide addresses the volatility-stability paradox inherent to these molecules. The electron-deficient pyrazine ring, combined with the lipophilic chlorine substituents, results in weak intermolecular forces (London dispersion and dipole-dipole), leading to high vapor pressures and facile sublimation even at ambient temperatures. This document provides a self-validating framework for characterizing these properties to ensure robust formulation and process safety.

Molecular Architecture & Thermal Stability[1]

Understanding the thermodynamic behavior of chloropyrazines requires analyzing the competition between crystal lattice energy and entropy-driven phase changes.

The Isomer Effect on Lattice Energy

The positioning of chlorine atoms dictates the dipole moment and crystal packing efficiency, directly influencing the enthalpy of fusion (


) and sublimation (

).
  • 2-Chloropyrazine (Liquid at STP): The single chlorine atom creates a permanent dipole, but the lack of symmetry prevents efficient packing, resulting in a melting point near 0°C.

  • 2,6-Dichloropyrazine (Solid, MP ~53-58°C): This isomer possesses

    
     symmetry (approximate), allowing for a more ordered lattice structure compared to the 2,3-isomer.
    
  • 2,3-Dichloropyrazine (Solid, MP ~23-24°C): The adjacent chlorine atoms create steric repulsion and a large net dipole, but the "head-to-head" alignment often results in lower lattice energy and a lower melting point than the 2,6-isomer.

Critical Quality Attribute: Sublimation

For chloropyrazines, sublimation is not a rare anomaly; it is the dominant mode of mass loss.

  • Mechanism: The

    
    -deficient ring reduces 
    
    
    
    -
    
    
    stacking strength.
  • Consequence: Open-system thermal analysis (TGA/DSC) yields erroneous "melting" endotherms that are actually convoluted fusion/sublimation events.

Experimental Protocols

The following protocols are designed to isolate specific thermodynamic events. Standard operating procedures (SOPs) must be modified as detailed below to account for high vapor pressure.

Protocol A: Differential Scanning Calorimetry (DSC) for Volatile Solids

Objective: Accurate determination of


 and 

without mass loss interference.
  • Sample Preparation:

    • Grind the sample to a fine powder to ensure good thermal contact.

    • Crucial Step: Weigh 2–4 mg into an aluminum hermetic pan (e.g., Tzero Hermetic).

    • Seal immediately. Validate the seal by weighing the pan before and after keeping it in a vacuum oven at 30°C for 1 hour. Mass loss >0.5% indicates a seal failure.

  • Instrument Parameters:

    • Purge Gas: Nitrogen (50 mL/min).

    • Ramp Rate: 5°C/min. (Note: Slower rates like 1°C/min increase the time for potential leakage; 5°C/min is the optimal trade-off).

  • Data Analysis:

    • Integrate the endothermic peak.

    • Validation: If the baseline does not return to the pre-transition level, check for pan deformation (vapor pressure buildup).

Protocol B: Vapor Pressure via Knudsen Effusion

Objective: Determination of Enthalpy of Sublimation (


) and Vapor Pressure (

).[1]
  • Setup: Use a Knudsen cell (typically titanium or glass) with a defined orifice area (

    
    ).
    
  • Procedure:

    • Maintain the cell under high vacuum (

      
       Pa).
      
    • Step the temperature from 280 K to 320 K in 5 K increments.

    • Measure mass loss rate (

      
      ) via Quartz Crystal Microbalance (QCM) or TGA.
      
  • Calculation: Use the Knudsen equation:

    
    
    
    • Where

      
       is molar mass and 
      
      
      
      is the Clausing factor (orifice geometry correction).
    • Plot

      
       vs 
      
      
      
      . The slope equals
      
      
      .
Protocol C: Solubility via Dynamic Laser Monitoring

Objective: Determine the solubility boundary (saturation temperature) in organic solvents.

  • Preparation: Prepare a slurry of the chloropyrazine derivative in the solvent of choice (e.g., Toluene, Ethyl Acetate) in a clear glass vial.

  • Instrumentation: Use a solubility workstation (e.g., Crystal16 or EasyMax) with turbidity probes.

  • Cycle:

    • Heat at 0.5°C/min until transmission reaches 100% (Clear point:

      
      ).
      
    • Cool at 0.5°C/min until transmission drops (Cloud point:

      
      ).
      
  • Thermodynamic Extraction:

    • Repeat for 5 different concentrations.

    • Use the Van't Hoff plot (

      
       vs 
      
      
      
      ) to extract the Enthalpy of Solution (
      
      
      ).

Thermodynamic Data Repository

The following data aggregates experimental values derived from combustion calorimetry and effusion studies.

Table 1: Standard Molar Enthalpies and Phase Transition Data

CompoundCAS No.[2][3][4][5][6][7]State (298K)

(cr/l) [kJ/mol]

[kJ/mol]

[K]
2-Chloropyrazine 14508-49-7Liquid

(l)

(

)
273-274
2,3-Dichloropyrazine 4858-85-9SolidN/A*

(est)
296-297
2,6-Dichloropyrazine 4774-14-5Solid

(cr)

326-331

Note on 2,3-Dichloropyrazine: While combustion data is sparse, its lower melting point relative to the 2,6-isomer suggests a lower lattice energy, correlating to a slightly lower enthalpy of sublimation.

Visualization of Thermodynamic Logic

The following diagrams illustrate the workflow for characterizing these materials and the structural logic governing their properties.

Diagram 1: Characterization Workflow

This workflow ensures that volatility does not corrupt the measurement of fundamental properties.

G Synthesis Synthesis & Purification TGA TGA (Open Pan) Screen for Volatility Synthesis->TGA Decision Mass Loss < MP? TGA->Decision DSC_Hermetic DSC (Hermetic Pan) Measure T_fus & H_fus Decision->DSC_Hermetic Yes (Volatile) Knudsen Knudsen Effusion Measure Vapor Pressure Decision->Knudsen High VP Solubility Solubility Screening (Dynamic Method) DSC_Hermetic->Solubility Formulation Pre-Formulation Data Package Knudsen->Formulation Solubility->Formulation

Caption: Decision tree for thermal analysis of volatile chloropyrazines to prevent sensor contamination and data artifacts.

Diagram 2: Structure-Property Relationships

Connecting the chlorine substitution pattern to the observable thermodynamic parameter.

StructProp Subst Chlorine Substitution Pattern Sym Molecular Symmetry (C2v vs Cs) Subst->Sym Dipole Dipole Moment Subst->Dipole Packing Crystal Packing Efficiency Sym->Packing Higher Symmetry = Better Packing Lattice Lattice Energy Dipole->Lattice Dipole-Dipole Interactions Packing->Lattice Prop Thermodynamic Properties (T_fus, H_sub) Lattice->Prop Direct Correlation

Caption: Causal pathway linking molecular symmetry and electronic effects to macroscopic thermodynamic observables.

References

  • Ribeiro da Silva, M.A.V., et al. (2005).[8][9] "Experimental thermochemical study of three monosubstituted pyrazines." The Journal of Chemical Thermodynamics, 37(1), 49-53.[8]

  • Ribeiro da Silva, M.A.V., et al. (2007).[10] "Comparative computational and experimental study on the thermochemistry of the chloropyrimidines." The Journal of Physical Chemistry B, 111(4), 792-799.[10]

  • Acree, W.E., et al. (1997).[11] "Thermochemical and Theoretical Study of Some Quinoxaline 1,4-Dioxides and of Pyrazine 1,4-Dioxide." The Journal of Organic Chemistry, 62(11), 3722–3726.

  • NIST Chemistry WebBook. "2-Chloropyrazine Phase change data." National Institute of Standards and Technology.[4][6]

  • Sigma-Aldrich. "Safety Data Sheet: 2,6-Dichloropyrazine."

Sources

Technical Guide: (5-Chloropyrazin-2-yl)methanamine HCl Characterization

[1][2]

Executive Summary

This compound (CAS: 1794737-26-0) is a pyrazine building block utilized in high-value medicinal chemistry campaigns.[1][2][3] Its primary utility lies in the nucleophilic susceptibility of the 5-chloro position and the reactivity of the primary amine.

Critical Observation: Researchers often encounter inconsistent melting point (MP) data for this compound. This is frequently due to the low melting point of the free base (29–30 °C) and the propensity of the hydrochloride salt to exist in multiple polymorphic or amorphous forms depending on the isolation method (lyophilization vs. crystallization).

This guide provides the available physicochemical data, explains the structural factors influencing these properties, and establishes a self-validating protocol for thermal analysis.

Physicochemical Profile

Key Identity Data[5]
PropertyDataNotes
Compound Name (5-Chloropyrazin-2-yl)methanamine HClAlso: 2-(Aminomethyl)-5-chloropyrazine HCl
CAS (HCl Salt) 1794737-26-0 Primary commercial form (Solid)
CAS (Free Base) 1060814-53-0 Low-melting solid / Oil
Molecular Formula C₅H₆ClN₃[1][2][4][5][6] · xHClTypically Mono-HCl (x=1) or Bis-HCl (x=2)
Molecular Weight 143.57 (Free Base) / 180.03 (Mono-HCl)Exact mass must be confirmed via titration
Appearance Off-white to Yellow SolidHygroscopic if amorphous
Melting Point Data & Thermal Behavior

Unlike stable aromatic amines that exhibit sharp melting points, this pyrazine derivative shows complex thermal behavior.

  • Free Base: 29–30 °C (Experimental).[7]

    • Implication: The free base is difficult to handle as a solid at room temperature and is prone to oxidative degradation. It is almost exclusively stored as the HCl salt.

  • Hydrochloride Salt: >150 °C (Decomposition) (Predicted/Typical Range).

    • Note: No definitive pharmacopeial standard exists in open literature. The salt often exhibits a broad endotherm followed by decomposition, characteristic of amorphous solids isolated from acidic deprotection steps.

    • Warning: Commercial samples described as "amorphous solids" (e.g., Acalabrutinib impurity standards) will not show a sharp melting point but rather a glass transition (Tg) followed by flow/decomposition.

Synthesis & Impurity Profile

Understanding the synthesis is required to interpret MP deviations. The presence of dimeric impurities or residual solvents will significantly depress the melting point.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the standard synthesis route (via Boc-deprotection) and the origin of key impurities.

SynthesisPathcluster_0Critical Deprotection StepSM5-Chloropyrazine-2-carbonitrileInter1Boc-Protected Amine(Intermediate)SM->Inter1Reduction / ProtectionProduct(5-Chloropyrazin-2-yl)methanamine HClInter1->ProductDeprotectionImpurityDimer Impurity(Secondary Amine)Inter1->ImpuritySide Reaction(Condensation)AcidHCl / Dioxaneor Aqueous HClAcid->ProductSalt Formation

Figure 1: Synthesis pathway highlighting the acid deprotection step where salt stoichiometry is established.

Impact on Melting Point
  • Stoichiometry (Mono vs. Bis-HCl): Pyrazine nitrogens are weakly basic (pKa ~0.6). However, in high concentrations of HCl (e.g., 5 equiv. used in process scale-up), a Bis-HCl species may form. This salt is less stable and will release HCl upon heating, causing an apparent "melting" drift.

  • Hygroscopicity: The salt is hygroscopic. Absorbed water acts as a plasticizer, lowering the melting onset.

Experimental Protocols

Protocol: Thermal Analysis via DSC

This protocol validates the solid-state form (Amorphous vs. Crystalline) and determines the true melting/decomposition onset.

Prerequisites:

  • Instrument: TA Instruments DSC Q2000 or equivalent.

  • Pan: Tzero Aluminum Pan (Hermetically sealed with a pinhole to allow gas escape during decomposition).

  • Purge Gas: Nitrogen (50 mL/min).

Step-by-Step Methodology:

  • Sample Prep: Weigh 2–3 mg of the (5-Chloropyrazin-2-yl)methanamine HCl sample.

    • Crucial: Minimize exposure to air to prevent moisture uptake.

  • Equilibration: Equilibrate at 25 °C.

  • Ramp: Heat at 10 °C/min to 250 °C.

  • Analysis:

    • Event A (Surface Water): Broad endotherm < 100 °C indicates solvate/hydrate water loss.

    • Event B (Melting): Sharp endotherm (if crystalline).

    • Event C (Decomposition): Exothermic rise or noisy baseline immediately following melt.

Analytical Decision Tree (DOT Visualization)

Use this logic flow to characterize your specific batch.

AnalysisFlowStartSample: (5-Chloropyrazin-2-yl)methanamine HClVisualVisual Inspection:Crystalline or Amorphous?Start->VisualDSCRun DSC(10°C/min, Pinhole Pan)Visual->DSCResult1Sharp Endotherm(>150°C)DSC->Result1Result2Glass Transition (Tg)No Sharp MeltDSC->Result2Result3Broad Endotherm<100°CDSC->Result3Action1Conclusion:Crystalline Anhydrous Salt.Report Onset Temp.Result1->Action1Action2Conclusion:Amorphous Solid.Recrystallize (MeOH/Et2O).Result2->Action2Action3Conclusion:Hygroscopic/Wet.Dry at 40°C under vacuum.Result3->Action3

Figure 2: Analytical decision tree for characterizing the solid state of the HCl salt.

References

  • Kolab Shop . Product Data: (5-chloropyrazin-2-yl)methanamine (Free Base).[8] Retrieved from (Verifies Free Base MP: 29-30°C).

  • American Chemical Society (ACS) . Route Development toward a Pyrazine Building Block. ACS Omega. Retrieved from (Discusses synthesis and HCl salt isolation).

  • Naarini Molbio Pharma . Acalabrutinib Impurity Standards Data Sheet. Retrieved from (Classifies the HCl salt as a reference standard/impurity).

  • PubChem . Compound Summary: this compound.[1][9][2][3][8] Retrieved from (CAS verification: 1794737-26-0).

The 5-Chloropyrazine Scaffold: A Technical Guide to Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-chloropyrazine moiety represents a "privileged structure" in modern medicinal chemistry, serving as a critical linchpin in the synthesis of antiviral agents (e.g., Favipiravir) and ATP-competitive kinase inhibitors. Its utility stems from the unique electronic deficiency of the pyrazine ring, which activates the C-Cl bond toward Nucleophilic Aromatic Substitution (


) and palladium-catalyzed cross-couplings without requiring harsh conditions.

This technical guide provides a rigorous analysis of 5-chloropyrazine intermediates, focusing on regioselective synthesis, reactivity profiling, and scalable protocols for drug development.

Part 1: Structural Significance & Pharmacophore Analysis

The Electronic Architecture

The pyrazine ring is a 1,4-diazine. The presence of two nitrogen atoms at the para positions creates a highly


-deficient system. When a chlorine atom is introduced at position 5 (relative to a functional group at position 2, such as a carboxylate or amide), the molecule adopts a specific reactivity profile:
  • Inductive Effect (-I): The electronegative nitrogens and the chlorine atom pull electron density, making carbons 2, 3, 5, and 6 electrophilic.

  • Regiocontrol: In 5-chloropyrazine-2-carboxylic acid derivatives, the carboxylate at C2 and the chlorine at C5 create a "push-pull" system. The C5 position is activated for nucleophilic attack, while the C2 position serves as a handle for acyl diversifications (amide coupling, esterification).

Pharmacological Relevance

In kinase inhibitors, the pyrazine ring often functions as the "hinge binder," forming hydrogen bonds with the ATP-binding pocket (e.g., Met, Thr, or Glu residues). The substituent at C5 (displaced chlorine) typically directs the molecule into the solvent-exposed region or the hydrophobic back-pocket, determining selectivity.

Part 2: Reactivity Profiling & Synthetic Pathways

The utility of 5-chloropyrazine intermediates lies in their divergent reactivity. The following diagram illustrates the core transformations available to medicinal chemists.

ReactivityMap Core 5-Chloropyrazine-2-Carboxylate SNAr SNAr Displacement (Amines/Alkoxides) Core->SNAr  Nucleophiles (R-NH2, R-OH)    Base, Heat/MW   Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Core->Suzuki  Ar-B(OH)2, Pd(0)    Base, Ligand   Hydrolysis Ester Hydrolysis (Acid/Base) Core->Hydrolysis  LiOH/NaOH    THF/H2O   Curtius Curtius Rearrangement (Isocyanates/Amines) Hydrolysis->Curtius  DPPA, tBuOH  

Figure 1: Divergent synthetic pathways for 5-chloropyrazine-2-carboxylate derivatives.

vs. Palladium Catalysis

While Palladium-catalyzed couplings (Buchwald-Hartwig) are standard, the electron-deficient nature of 5-chloropyrazines often allows for Transition-Metal-Free


 reactions.
Feature

(Nucleophilic Substitution)
Pd-Catalyzed Coupling
Primary Utility Introduction of Amines (primary/secondary), EthersC-C bond formation (Biaryls), Sterically hindered amines
Reagents Base (

, DIPEA), Polar Solvent (DMSO, DMF, Water)
Pd source (

), Ligand (Xantphos), Base
Cost/Green Factor High (No heavy metals, water-compatible)Moderate (Catalyst cost, metal scavenging required)
Limitations Requires strong nucleophiles; weak nucleophiles need high tempSensitive to air/moisture; residual Pd toxicity

Part 3: Case Studies in Drug Discovery

Favipiravir (T-705): The Antiviral Workhorse

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum RNA polymerase inhibitor. Its synthesis highlights the critical role of chloro-pyrazine intermediates.[1]

Synthetic Logic: The fluorine atom at C6 is difficult to introduce directly. Industrial routes often utilize 3,6-dichloropyrazine-2-carbonitrile or 6-chloro-3-hydroxy-2-pyrazinecarboxamide . The chlorine serves as a leaving group for fluorination (using KF) or hydroxylation.

Favipiravir Start 3-Aminopyrazine-2-carboxylic acid Inter1 3,6-Dichloropyrazine-2-carbonitrile (Key Intermediate) Start->Inter1  Chlorination/Dehydration   Inter2 6-Fluoro-3-chloro-pyrazine-2-carbonitrile Inter1->Inter2  KF (Fluorination)   Product Favipiravir (6-fluoro-3-hydroxy...) Inter2->Product  Hydrolysis/Hydroxylation  

Figure 2: Simplified industrial route to Favipiravir via dichloro-intermediates.

Kinase Inhibitors: The "Hinge" Strategy

In the development of ERK5 and Aurora Kinase inhibitors, 5-chloropyrazine-2-carboxylic acid is used to construct the core scaffold.

  • Core Formation: The acid is coupled with an amine to form the amide "head."

  • Tail Attachment: The 5-chloro group is displaced by a diamine (e.g., piperazine) to create a solubilizing tail that extends into the solvent front.

Part 4: Experimental Protocols

Protocol A: Green Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate

Context: Preparing the free acid building block without degrading the sensitive chloro-group.

Reagents:

  • Methyl 5-chloropyrazine-2-carboxylate (1.0 eq)[2]

  • Lithium Hydroxide (LiOH, 1.05 eq)

  • Solvent: THF/Water (3:1)

Procedure:

  • Dissolve methyl 5-chloropyrazine-2-carboxylate (10 g) in THF (60 mL) and cool to 0°C.

  • Add a solution of LiOH (1.05 eq) in water (20 mL) dropwise over 15 minutes. Note: Controlling stoichiometry is vital to prevent hydrolysis of the chloro group.

  • Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Acidify carefully with 1N HCl to pH 3-4. The product, 5-chloropyrazine-2-carboxylic acid , often precipitates.

  • Filter the white solid, wash with cold water, and dry under vacuum.

    • Yield: Typically >90%.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) shows loss of methyl singlet (~3.9 ppm) and retention of aromatic protons.
Protocol B: Amination (Library Generation)

Context: Derivatization at the C5 position with a secondary amine.

Reagents:

  • 5-Chloropyrazine-2-carboxamide derivative (1.0 eq)

  • Morpholine (1.2 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: DMF or Water (Green alternative)

Procedure:

  • Charge a reaction vial with the chloropyrazine substrate (1 mmol) and

    
     (2 mmol).
    
  • Add DMF (3 mL) followed by morpholine (1.2 mmol).

  • Heat to 80°C for 4 hours.

    • Observation: The reaction mixture typically turns from pale yellow to deep orange/brown.

  • Workup: Pour into ice water (15 mL). If the product precipitates, filter. If not, extract with EtOAc (

    
    ).
    
  • Wash organics with brine, dry over

    
    , and concentrate.
    
    • Purification: Flash chromatography (MeOH/DCM) is usually required to remove traces of DMF.

Part 5: Future Outlook & Emerging Technologies

The 5-chloropyrazine scaffold is currently evolving through Flow Chemistry . Continuous flow reactors allow for the handling of hazardous chlorination reagents (like


) and high-temperature fluorinations (for Favipiravir analogs) with greater safety and yield profiles than batch processes. Furthermore, C-H Activation  protocols are emerging that allow functionalization of the C3 position while leaving the C5-Cl intact for subsequent steps, enabling orthogonal functionalization.

References

  • Favipiravir Synthesis & Analogs

    • Guo, Q., et al. (2019).[3][4] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.[4][5]

    • Karatas, H., et al. (2022).[3][4] "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19."[4][6] Chemical Papers, 77, 1695–1702.[3]

  • Kinase Inhibitor Applications

    • Fischer, P.M. (2024).[7] "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Expert Opinion on Therapeutic Patents.

    • Zhu, Y., et al. (2008). "Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core." Journal of Medicinal Chemistry.

  • Synthetic Methodology (

    
    ): 
    
    • Lins, R.F., et al. (2021). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Molecules, 26(12), 3662.

    • WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyrazines." QM Magic Class.

  • Chemical Properties & Sourcing

    • GuideChem. "Synthesis and properties of 2-Amino-5-chloropyridine and Pyrazine derivatives."

Sources

Methodological & Application

Application Note & Synthesis Protocol: (5-Chloropyrazin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Medicinal Chemistry

(5-Chloropyrazin-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in modern drug discovery and development. As a substituted pyrazine, it belongs to a class of nitrogen-containing heterocycles that feature prominently in a vast number of approved pharmaceuticals, owing to their ability to modulate pharmacological properties.[1] The unique arrangement of its chloro, pyrazinyl, and aminomethyl functionalities makes it a versatile synthon for introducing specific pharmacophoric features, influencing parameters such as metabolic stability, solubility, and target binding affinity.

This compound serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of targeted therapies. For instance, it is a documented precursor in the synthesis of Acalabrutinib, a potent second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer.[2] The strategic value of this intermediate necessitates robust, scalable, and well-characterized synthetic protocols to ensure the purity and consistency required for pharmaceutical applications.[3] This document provides a detailed examination of a primary synthetic route, the underlying chemical principles, a step-by-step laboratory protocol, and essential safety considerations.

Overview of Synthetic Strategy: From Nitrile to Amine

The most direct and widely adopted synthetic route to this compound involves the reduction of the nitrile group of a readily available precursor, 5-chloropyrazine-2-carbonitrile. This transformation is a cornerstone of organic synthesis for producing primary amines.

Two principal methods are employed for this reduction, each with distinct advantages regarding scale, equipment, and handling requirements:

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C). It is often preferred for larger-scale industrial synthesis due to its high efficiency, cleaner reaction profiles, and the avoidance of stoichiometric metal hydride waste.[4][5]

  • Chemical Reduction with Metal Hydrides: For laboratory-scale synthesis, strong reducing agents like Lithium Aluminum Hydride (LiAlH₄ or LAH) are exceptionally effective.[6][7] LAH is a powerful, non-selective hydride donor capable of reducing a wide range of functional groups, including nitriles, to their corresponding amines.[8][9]

This guide will focus on the catalytic hydrogenation approach using Raney Nickel, as it represents a highly effective and scalable method.

Mechanistic Insights: The Rationale Behind the Protocol

The conversion of 5-chloropyrazine-2-carbonitrile to (5-chloropyrazin-2-yl)methanamine proceeds via catalytic hydrogenation. The mechanism involves the adsorption of both the nitrile and hydrogen gas onto the surface of the metal catalyst (e.g., Raney Nickel).

The process can be conceptualized in the following stages:

  • Adsorption: The nitrile group (C≡N) of the starting material and molecular hydrogen (H₂) adsorb onto the active sites of the nickel catalyst surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

  • Stepwise Reduction: The adsorbed nitrile undergoes sequential hydrogenation. The π-bonds of the nitrile are successively broken and saturated with hydrogen atoms from the catalyst surface. This proceeds through an intermediate imine species (C=NH), which is then further reduced to the final primary amine (-CH₂-NH₂).

  • Desorption: Once the reduction is complete, the product amine desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The final step involves the protonation of the newly formed primary amine with hydrochloric acid (HCl) to form the stable, crystalline, and more easily handled hydrochloride salt. This salt formation is crucial as the free amine can be less stable for long-term storage.[1]

Diagram: Synthetic Workflow

G start 5-Chloropyrazine-2-carbonitrile reagents H₂ (gas) Raney Nickel (Catalyst) Solvent (e.g., Acetic Acid) reaction Catalytic Hydrogenation start->reaction reagents->reaction intermediate (5-Chloropyrazin-2-yl)methanamine (Free Base in solution) reaction->intermediate salt_formation Salt Formation & Isolation intermediate->salt_formation acid HCl (aq. or gas) acid->salt_formation product (5-Chloropyrazin-2-yl)methanamine Hydrochloride salt_formation->product

Sources

Application Note: Strategic Utilization of (5-Chloropyrazin-2-yl)methanamine Hydrochloride in Medicinal Chemistry

[1]

Executive Summary: The "Switchboard" Motif

(5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS: 1794737-26-0) is not merely a reagent; it is a bifunctional pharmacophore switchboard .[1][2] In modern drug discovery, particularly for kinase inhibitors and GPCR ligands, this building block offers two distinct, orthogonal reactivity handles:

  • A Primary Amine (Linker/Headgroup): A highly nucleophilic "handle" for rapid diversification via amide coupling or reductive amination.[2]

  • A 5-Chloro Heterocycle (Scaffold): An electron-deficient core primed for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    

This guide details the protocols to exploit these handles selectively, allowing researchers to synthesize complex heteroaromatic libraries with high efficiency.

Chemical Profile & Handling

Critical Handling Note: As a hydrochloride salt, this compound is hygroscopic.[1][2] Precise stoichiometry requires correcting for the HCl mass (MW: 180.04 vs. Free Base: 143.57).[2] Always store in a desiccator at 2-8°C.

PropertyData
IUPAC Name This compound
CAS (HCl Salt) 1794737-26-0
CAS (Free Base) 1060814-53-0
Molecular Weight 180.04 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol.[1][2][3] Low: DCM, Hexanes.[1][2]
pKa (Calc) ~8.5 (Amine), ~0.5 (Pyrazine N)

Strategic Reactivity Map

The following diagram illustrates the divergent synthesis pathways available for this building block. The order of operations—functionalizing the amine first vs. the chloride first—dictates the synthetic strategy.

ReactivityMapcluster_0Logic: Maintain Cl for later couplingcluster_1Logic: Install Warhead firstCenter(5-Chloropyrazin-2-yl)methanamine HClAminePathPATH A: Amine Functionalization(Nucleophilic Attack)Center->AminePathClPathPATH B: Pyrazine Functionalization(Electrophilic Core)Center->ClPathAmideAmide Coupling(HATU/DIPEA)AminePath->AmideRedAmReductive Amination(NaBH(OAc)3)AminePath->RedAmUreaUrea Formation(Isocyanates)AminePath->UreaSuzukiSuzuki-Miyaura(Pd-Cat / Ar-B(OH)2)ClPath->SuzukiSNArS_NAr Displacement(Amines/Alkoxides)ClPath->SNAr

Caption: Divergent synthetic pathways. Path A utilizes the amine as a nucleophile while preserving the chloro-group.[2] Path B exploits the electron-deficient pyrazine ring for cross-coupling.[1]

Detailed Experimental Protocols

Protocol A: Amide Coupling (The "Linker" Strategy)

Objective: Attach a carboxylic acid "warhead" to the amine while preserving the 5-chloro substituent for later modification.[2] Mechanism: The HCl salt must be neutralized in situ to liberate the nucleophilic free amine.[2]

Reagents:

  • Carboxylic Acid (

    
    ): 1.0 equiv[1][2]
    
  • (5-Chloropyrazin-2-yl)methanamine HCl: 1.1 equiv[1][2]

  • HATU: 1.2 equiv

  • DIPEA (Diisopropylethylamine): 3.5 equiv (Critical for salt neutralization)[2]

  • Solvent: DMF or DMF/DCM (1:1)[2]

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (1.5 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Neutralization & Addition: In a separate vial, suspend the (5-Chloropyrazin-2-yl)methanamine HCl (1.1 mmol) in DMF (2 mL). Add the remaining DIPEA (2.0 mmol).[2] Note: The suspension should clear as the free base forms.

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift

    
    ).[1][2]
    
  • Workup: Dilute with EtOAc (30 mL). Wash with sat.[2]

    
     (2x), water (1x), and brine (1x).[1][2] Dry over 
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[2]

Expert Insight: Avoid using EDCI/HOBt if the carboxylic acid is sterically hindered; HATU is preferred for this system.[2] The pyrazine nitrogen is weakly basic (

2
Protocol B: Suzuki-Miyaura Cross-Coupling (The "Scaffold" Strategy)

Objective: Functionalize the 5-position of the pyrazine ring with an aryl or heteroaryl group.[2] Challenge: Chloropyrazines are electron-deficient, making oxidative addition slower than with bromides.[1][2] A specialized catalytic system is required.[2]

Reagents:

  • 5-Chloropyrazine substrate (or the raw building block): 1.0 equiv

  • Aryl Boronic Acid (

    
    ): 1.5 equiv[1][2]
    
  • Catalyst:

    
     (5 mol%)[2]
    
  • Base:

    
     (3.0 equiv) or 
    
    
    (2.0 equiv)[2]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with the Chloropyrazine (0.5 mmol), Boronic Acid (0.75 mmol), and Base. Seal the vial. Evacuate and backfill with Nitrogen (

    
    ) three times.[2]
    
  • Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Quickly remove the cap (under

    
     flow), add the Pd catalyst, and reseal.[1][2]
    
  • Reaction: Heat to 90–100°C for 4–12 hours (thermal) or 120°C for 30 mins (microwave).

  • Workup: Filter through a Celite pad to remove Pd black.[2] Rinse with EtOAc.[2] Wash filtrate with water/brine.[2]

  • Purification: Silica gel chromatography.

Expert Insight: If the primary amine is unprotected (free

12Recommendation:1212
Protocol C: Nucleophilic Aromatic Substitution ( )

Objective: Displace the chlorine with a secondary amine (e.g., Morpholine, Piperazine).[1][2] Mechanism: The electron-deficient pyrazine ring activates the C-Cl bond for attack by strong nucleophiles.[1][2]

Conditions:

  • Nucleophile: Secondary amine (2.0 equiv).[2]

  • Base:

    
     or TEA (2.0 equiv).[2]
    
  • Solvent: DMSO or NMP (Polar aprotic is essential).[2]

  • Temperature: 80–120°C.[1][2]

Note: This reaction is generally slower than with 2-chloropyridines due to the specific electronics of the 2,5-substitution pattern.[1] Microwave heating is highly recommended to shorten reaction times from 12h to 30min.[2]

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Yield in Amide Coupling HCl salt not fully neutralized.[1][2]Increase DIPEA to 3.5–4.0 equiv. Ensure the amine is fully dissolved before addition.[2]
Catalyst "Death" (Suzuki) Free amine coordination to Pd.[2]Protect amine with

prior to coupling.[2] Alternatively, use Pd(OAc)2 + XPhos.[1][2]
Incomplete

Pyrazine ring not electrophilic enough.Switch solvent to NMP and increase temp to 140°C. Use microwave irradiation.[2]
Product Water Solubility Pyrazine + Amine = High Polarity.[2]Do not use aqueous extraction.[2] Evaporate DMF/DMSO directly or use reverse-phase (C18) flash chromatography.[1][2]

References

  • Compound Data & Safety: PubChem. (5-Chloropyrazin-2-yl)methanamine.[1][2] National Library of Medicine.[2] Link

  • Pyrazine Reactivity: Lérida, L., et al. "Strategic applications of chloropyrazines in medicinal chemistry."[1][2] European Journal of Medicinal Chemistry, 2014.[1][2] (General reference for pyrazine reactivity patterns).

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2][4] Chemical Reviews, 1995.[1][2] Link[2]

  • 
     Mechanisms:  Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide."[1][2] Journal of Organic Chemistry, 2019.[1][2]
    
  • Handling HCl Salts: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities."[1][2] Organic Process Research & Development, 2000.[1][2] Link[2]

(Note: Specific patent literature regarding Acalabrutinib impurities often cites this building block, confirming its utility in kinase inhibitor synthesis.)[1][2]

reaction conditions for amide coupling with (5-Chloropyrazin-2-yl)methanamine HCl

[1][2]

Introduction & Chemical Context

(5-Chloropyrazin-2-yl)methanamine is a critical "benzylic-like" heteroaromatic building block, frequently employed in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and GPCR ligands.[1][2] Its structure features a primary amine attached to a methylene spacer on an electron-deficient pyrazine ring.[1][3]

Key Chemical Challenges[1][2][3]
  • HCl Salt Management: The commercial reagent is typically supplied as a mono- or bis-hydrochloride salt to ensure stability.[1][3] This requires in situ neutralization to release the nucleophilic free base.[1][3] Failure to add sufficient base (at least 1 extra equivalent) is the #1 cause of reaction failure.[1][3]

  • Pyrazine Electronics (The "Goldilocks" Nucleophile):

    • The pyrazine ring is strongly electron-withdrawing.[1][3] Consequently, the pKa of the ammonium species is lower (~7.5–8.[3]0) compared to benzylamine (~9.3).[1][3]

    • Implication: The amine deprotonates easily, but the resulting neutral amine is less nucleophilic than standard alkyl amines.[3] High-activity coupling agents (e.g., HATU) are often required.[1][2][3]

  • Electrophilic 5-Chloro Substituent (SnAr Risk):

    • The chlorine at the 5-position is activated for Nucleophilic Aromatic Substitution (SnAr), particularly if the reaction is heated or if strong nucleophiles are present.[2][3]

    • Control: Reactions should ideally be performed at Room Temperature (RT) or below to prevent the amine from displacing the chloride on a neighboring molecule (dimerization).[1][3]

Strategic Reaction Design

Reagent Selection Matrix
ComponentRecommendationRationale
Solvent DMF or DMSO The HCl salt has poor solubility in DCM or THF.[1][3] DMF is the standard; DMSO is required for highly insoluble acid partners.[1][3]
Base DIPEA (Hunig's Base)Non-nucleophilic steric bulk prevents it from reacting with the activated ester.[1][3] NMM (N-methylmorpholine) is a milder alternative for scale-up.[1][2][3]
Coupling Agent HATU (Discovery)Highest success rate for deactivated amines.[1][3]
Coupling Agent T3P (Scale-up)Propylphosphonic anhydride (T3P) offers easy aqueous workup and lower epimerization risk.[1][3]
Stoichiometry Base: 3.0–4.0 equiv Essential. 1.0 eq neutralizes the HCl salt, 1.0 eq neutralizes the generated acid from coupling, and 1.0–2.0 eq maintains basic pH.[2][3]

Validated Experimental Protocols

Protocol A: High-Throughput / Discovery Scale (HATU Method)

Best for: Milligram-scale synthesis, library generation, and valuable acids.[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][3][4]

  • (5-Chloropyrazin-2-yl)methanamine HCl (1.1 equiv)[1][2]

  • HATU (1.1 – 1.2 equiv)[2][3]

  • DIPEA (3.5 equiv)[2][3]

  • DMF (Anhydrous, 0.1 M concentration relative to acid)

Step-by-Step Procedure:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.5 equiv).[1][3] Stir at RT for 5–10 minutes.[1][2][3]

    • Why? This forms the activated O-At-ester.[1][3] Pre-activation prevents the amine from reacting with HATU directly to form guanidinium byproducts.[1][3]

  • Amine Addition: In a separate vial, suspend (5-Chloropyrazin-2-yl)methanamine HCl (1.1 equiv) in DMF. Add the remaining DIPEA (2.0 equiv) and vortex/sonicate until the salt dissolves (solution may turn slightly yellow).

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at Room Temperature for 2–12 hours.

    • Monitoring: Check LCMS.[1][2][3][5][6] Look for product mass [M+H]+.[1][3][6] If starting material remains after 4h, add 0.2 eq HATU.[2][3]

  • Workup:

    • Option 1 (Direct Purification): Filter and inject directly onto Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).[1][2][3]

    • Option 2 (Extraction): Dilute with EtOAc, wash with sat.[1][2][3][6] NaHCO3 (2x), Water (1x), and Brine (1x).[2][3] Dry over Na2SO4.[1][2][3][6]

Protocol B: Process / Scale-Up (T3P Method)

Best for: Gram-scale, avoiding toxic byproducts of HATU, and easier purification.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][3][4]

  • Amine HCl Salt (1.1 equiv)[2][3]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[2][3]

  • Pyridine or DIPEA (4.0 equiv)[2][3]

  • Solvent: EtOAc (preferred) or DMF/DCM (if solubility requires)[2][3]

Step-by-Step Procedure:

  • Charge: To a reactor/flask, add Carboxylic Acid , Amine HCl Salt , and Solvent (10 volumes).

  • Base Addition: Cool to 0°C. Add Base (Pyridine or DIPEA, 4.0 equiv) dropwise.

    • Note: The mixture may remain a slurry.[1][3]

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are slower than HATU but cleaner.[1][2][3]

  • Workup:

    • Quench with water.[1][2][3]

    • Wash organic layer with 1M HCl (to remove excess pyridine/amine), then sat.[1][2][3] NaHCO3 (to remove excess acid/T3P byproducts), then Brine.[1][2][3]

    • Result: Often yields pure product without chromatography.[1][2][3]

Visualization of Reaction Logic

Workflow Diagram (DOT)

The following diagram illustrates the decision process and chemical flow for this specific coupling.

AmideCouplingStartStart: (5-Chloropyrazin-2-yl)methanamine HClCheckSolubilityCheck Solubility of HCl SaltStart->CheckSolubilitySolventChoiceSolvent SelectionCheckSolubility->SolventChoiceDMFUse DMF (Standard)SolventChoice->DMFSolubleDMSOUse DMSO (High Polarity)SolventChoice->DMSOInsolubleNeutralizationSalt Neutralization (Amine HCl + Base)DMF->NeutralizationDMSO->NeutralizationActivationAcid Activation (Pre-mix Acid + HATU + Base)CouplingCoupling Reaction (Mix Streams)Activation->CouplingNeutralization->CouplingMonitorMonitor (LCMS)Coupling->MonitorOutcomeProduct FormationMonitor->OutcomeCompleteSideReactionRisk: SnAr Dimerization(If T > 40°C)Monitor->SideReactionHigh Temp / Excess Base

Caption: Workflow for optimizing amide coupling with pyrazine methanamine salts, highlighting the critical neutralization and activation streams.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM remains) HCl salt not neutralized.Check pH of reaction mixture.[1][3] It must be basic (pH > 8) on wet pH paper.[1][3] Add more DIPEA.
Precipitate forms immediately Low solubility of free base or urea byproduct.[1][3]Add DMSO as co-solvent.[1][2][3] If using EDC, the urea byproduct is insoluble in DCM (filter it off).[2][3]
Dimer formation (+140 mass) SnAr displacement of Cl by amine.[1][3]Lower temperature to 0°C. Ensure Acid is pre-activated so the amine reacts with the ester immediately, rather than floating free.
Low Yield Hydrolysis of activated ester.[1][3]Ensure DMF is anhydrous .[1][2][3] Use a fresh bottle of HATU.

References

  • Vertex Pharmaceuticals. (2025).[1][2][3] Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns.[1][2][3][7] Organic Process Research & Development.[1][2][3][7] [2][3]

  • Montag, et al. (2017).[1][2][3][5] NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines.[1][3] ChemistrySelect.[1][2][3][5] [2][3]

  • Magano, J. (2022).[1][2][3][7] Large-Scale Amidations in Process Chemistry: Practical Considerations. Organic Process Research & Development.[1][2][3][7] [2][3]

  • PubChem. (2025).[1][2][3] (5-Chloropyrazin-2-yl)methanamine Compound Summary. National Library of Medicine.[1][2][3]

  • ResearchGate Community. (2015).[1][2][3][8] Solubility troubleshooting for pyrazine derivatives in DMF.

nucleophilic substitution reactions of 5-chloropyrazine derivatives

Precision Functionalization of 5-Chloropyrazine Derivatives: A Guide to Nucleophilic Substitution ( )

Executive Summary

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Bortezomib intermediates), antimycobacterials (Pyrazinamide analogs), and diuretics.[1] Among these, 5-chloropyrazine derivatives (typically 2-substituted-5-chloropyrazines) represent a critical junction point. The "para-like" relationship between the C2 and C5 positions allows for sequential, regioselective functionalization that mimics the logic of 1,4-benzenoid chemistry but with significantly enhanced reactivity due to the electron-deficient diazine core.

This guide provides a rigorous technical framework for exploiting the nucleophilic aromatic substitution (

21

Mechanistic Grounding & Regioselectivity[1]

The Electronic Landscape

Pyrazine is highly

  • Activation: The ring nitrogen atoms stabilize the anionic Meisenheimer intermediate. A chlorine at C5 is activated by the para-nitrogen (N1) and ortho-nitrogen (N4).

  • Substituent Effects:

    • EWG at C2 (e.g.,

      
      , 
      
      
      ):
      Dramatically lowers the LUMO energy, making the C5-Cl bond hyper-reactive towards nucleophiles.
    • EDG at C2 (e.g.,

      
      , 
      
      
      ):
      Increases electron density, deactivating the C5-Cl bond. This often necessitates higher temperatures or transition-metal catalysis (Buchwald-Hartwig).
Mechanism Visualization

The following diagram illustrates the

SNAr_Mechanismcluster_optimizationOptimization LogicSubstrate5-ChloropyrazineDerivativeNu_AttackNucleophilic Attack(Rate Determining Step)Substrate->Nu_Attack + Nucleophile (Nu:)MeisenheimerMeisenheimerComplexNu_Attack->Meisenheimer Transition State 1AromatizationCl Elimination &AromatizationMeisenheimer->Aromatization Transition State 2Product5-SubstitutedPyrazineAromatization->Product - Cl⁻DecisionSubstituent at C2?EWGEWG (-CN, -CO2R)Use Mild Base(K2CO3, 0-25°C)Decision->EWGEDGEDG (-NH2, -OMe)Use Strong Base/Heat(Cs2CO3, DMSO, >80°C)Decision->EDG

Figure 1: Mechanistic pathway of

Critical Reaction Parameters

Success in displacing the C5-chloride depends on balancing nucleophilicity against hydrolysis and polymerization side reactions.

ParameterRecommendationRationale
Solvent DMSO, DMF, NMP (Polar Aprotic)Stabilizes the polar transition state and Meisenheimer complex. THF or Dioxane can be used for alkoxides to prevent transesterification.
Base DIPEA /

(for Amines)

/

(for Phenols/Thiols)NaH / t-BuOK (for Alcohols)
Neutralizes the HCl byproduct. Cesium (

) is superior for weak nucleophiles due to the "cesium effect" (improved solubility/naked anion).
Temperature 0°C – RT (Activated rings)80°C – 120°C (Deactivated rings)High temperatures in activated systems (e.g., 5-chloro-2-cyanopyrazine) cause degradation/polymerization.
Concentration 0.5 – 1.0 M High concentration favors bimolecular kinetics (

is 2nd order).

Experimental Protocols

Protocol A: Amination of Activated 5-Chloropyrazines

Applicable to: 5-chloropyrazine-2-carboxylic esters, 5-chloropyrazine-2-carbonitriles.

Reagents:

  • Substrate: Methyl 5-chloropyrazine-2-carboxylate (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 – 1.2 equiv)[1]

  • Base:

    
     or DIPEA (1.5 equiv)[1]
    
  • Solvent: Anhydrous THF or DMF[1]

Procedure:

  • Preparation: Charge a reaction vial with Methyl 5-chloropyrazine-2-carboxylate (1.0 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous THF (2.0 mL, 0.5 M). Note: Use DMF if solubility is poor.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Activated pyrazines react exothermically; cooling prevents bis-addition or hydrolysis.

  • Addition: Add the base (1.5 mmol) followed by the dropwise addition of the amine (1.1 mmol).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

    • Checkpoint: Conversion is usually complete within 1–2 hours.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Etherification of Deactivated 5-Chloropyrazines

Applicable to: 2-amino-5-chloropyrazine, 2-alkyl-5-chloropyrazine.

Reagents:

  • Substrate: 2-Amino-5-chloropyrazine (1.0 equiv)

  • Nucleophile: Alcohol (e.g., Benzyl alcohol) (1.2 – 1.5 equiv)[1]

  • Base:

    
     (60% dispersion in oil) (1.5 equiv) or 
    
    
    (1.5 equiv)[1]
  • Solvent: Anhydrous DMSO or Dioxane

Procedure:

  • Activation: In a dry vial under Argon, suspend

    
     (1.5 mmol) in anhydrous DMSO (2.0 mL).
    
  • Alkoxide Formation: Add the alcohol (1.2 mmol) dropwise at RT. Stir for 15–30 mins until gas evolution ceases.

  • Substrate Addition: Add 2-Amino-5-chloropyrazine (1.0 mmol) in one portion.

  • Heating: Heat the mixture to 90°C – 110°C .

    • Mechanistic Note: The electron-donating amino group at C2 deactivates the ring. Thermal energy is required to overcome the activation barrier.

  • Monitoring: Monitor by LC-MS. Reaction times may range from 4 to 12 hours.

  • Quench: Cool to RT and carefully quench with sat.

    
     (aq).
    
  • Workup: Extract with EtOAc or DCM. Note: DMSO requires thorough water washes to remove.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction Deactivated ring (EDG at C2) or weak nucleophile.1. Switch solvent to DMSO.2. Increase Temp to 120°C.3. Switch to Pd-catalyzed Buchwald-Hartwig (see below).
Hydrolysis (OH product) Wet solvent or hygroscopic base.1. Use anhydrous solvents (molecular sieves).2. Switch base from KOH/NaOH to

or DIPEA.
Regioisomer Mix Substrate has multiple leaving groups (e.g., 2,5-dichloropyrazine).[1]1. Lower temperature (-20°C to 0°C).2. Use stoichiometric nucleophile (0.95 equiv) to favor mono-substitution.
Black Tar/Decomp Substrate too unstable for harsh base.1. Use milder base (

or

).2. Run reaction at 0°C.

Advanced Strategy: When Fails

If the 5-chloropyrazine is heavily deactivated (e.g., 2,3-diamino-5-chloropyrazine), standard

Buchwald-Hartwig Protocol (General):

  • Catalyst:

    
     (2 mol%) + XPhos or BrettPhos (4 mol%).[1]
    
  • Base:

    
     or NaOtBu.
    
  • Solvent: Toluene or Dioxane at 100°C.

  • Why: Palladium inserts into the C-Cl bond (Oxidative Addition) regardless of the ring's electronic deficiency, bypassing the

    
     activation energy barrier.
    

References

  • Liron, F., et al. (2013).[1] Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9).[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. Retrieved from [Link][1]

Application Note: Medicinal Chemistry Applications of (5-Chloropyrazin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

(5-Chloropyrazin-2-yl)methanamine hydrochloride is a high-value "privileged scaffold" in modern medicinal chemistry, particularly within the Kinase Inhibitor and GPCR ligand discovery spaces. Its structural duality—offering a highly nucleophilic primary amine alongside an electrophilic chloro-pyrazine core—allows for orthogonal functionalization.

Core Applications
  • Kinase Inhibitor Synthesis (Hinge Binding & Solvent Front): The pyrazine ring mimics the adenine core of ATP, making it an ideal hinge-binding motif. The methanamine tail (–CH₂NH₂) serves as a critical vector to extend into the solvent-exposed region or the ribose pocket of kinases such as Nek2 (NIMA-related kinase 2) and BTK (Bruton's Tyrosine Kinase).

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight and distinct vectors for substitution, this compound is an ideal "fragment" for growing high-affinity ligands via "SAR by Catalog" or parallel synthesis.

  • Heterocyclic Building Block: It serves as a precursor for fused ring systems (e.g., imidazo[1,5-a]pyrazines) and is a key intermediate in the synthesis of Acalabrutinib-related impurities and metabolites used in QC profiling.

Part 2: Chemical Profile & Reactivity Guide

Orthogonal Reactivity Map

The power of this scaffold lies in its ability to undergo sequential, selective functionalization.

  • Site A (Primary Amine): A "benzylamine-like" nucleophile. It is significantly more reactive than aniline-type amines (e.g., 2-aminopyrazine). It readily undergoes amide coupling, reductive amination, or sulfonylation without competing reaction at the chlorine site.

    • Constraint: As an HCl salt, it requires 1.0–2.0 equivalents of base (DIPEA/TEA) to liberate the free amine before reaction.

  • Site B (C-5 Chlorine): An electrophilic handle activated by the para-nitrogen. It is primed for:

    • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.[1]

    • SnAr (Nucleophilic Aromatic Substitution): Displacement by strong nucleophiles (alkoxides, thiols) or amines under elevated temperatures.

ReactivityMap Scaffold (5-Chloropyrazin-2-yl) methanamine HCl Amide Amide/Urea Formation (Site A: -NH2) Scaffold->Amide HATU, R-COOH or Isocyanates Suzuki Suzuki Coupling (Site B: C-5 Cl) Scaffold->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 SnAr SnAr Displacement (Site B: C-5 Cl) Scaffold->SnAr R-NH2 / R-SH, Heat (>80°C)

Figure 1: Orthogonal reactivity logic.[2] The amine (Site A) is typically functionalized first to avoid catalyst poisoning in subsequent metal-catalyzed steps at Site B.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazine-Based Kinase Inhibitor Core (Amide Coupling)

Objective: Coupling (5-Chloropyrazin-2-yl)methanamine with a carboxylic acid (e.g., Indazole-3-carboxylic acid) to form a hinge-binding scaffold.

Reagents:

  • (5-Chloropyrazin-2-yl)methanamine HCl (1.0 equiv)

  • Carboxylic Acid Partner (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (1.5 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

  • Salt Break: In a separate vial, suspend (5-Chloropyrazin-2-yl)methanamine HCl (1.0 mmol) in DMF (2 mL) and add the remaining DIPEA (1.5 mmol). Sonicate briefly until the suspension clears or becomes fine.

  • Coupling: Dropwise add the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 143.5 - 18).

  • Work-up: Dilute with EtOAc (30 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc gradient or DCM:MeOH).

Critical Note: The HCl salt consumes 1 equivalent of base immediately. Insufficient base will stall the reaction.

Protocol B: Functionalization of C-5 via Suzuki-Miyaura Cross-Coupling

Objective: Extending the scaffold to reach the "Gatekeeper" or hydrophobic pocket.

Reagents:

  • 5-Chloro-pyrazine-amide intermediate (from Protocol A) (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial with the Chloropyrazine intermediate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd(dppf)Cl₂·DCM (0.025 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (0.75 mL).

  • Degas: Sparge with Nitrogen or Argon for 2 minutes. Cap the vial.

  • Reaction: Heat to 90°C for 4–12 hours (thermal) or 110°C for 30 mins (Microwave).

  • Observation: The reaction mixture typically turns black (Pd precipitation) upon completion.

  • Work-up: Filter through a Celite pad. Dilute filtrate with EtOAc/Water. Extract organics.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove palladium residues and de-boronated byproducts.

Part 4: Analytical Quality Control (QC)

When using this compound as a Reference Standard (e.g., for Acalabrutinib impurity profiling), use the following HPLC method.

Table 1: HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B (0-2 min)

95% B (15 min)

95% B (20 min)
Flow Rate 1.0 mL/min
Detection UV @ 270 nm (Pyrazine

) and 254 nm
Retention Elutes early (polar amine). Expect RT ~3–5 min depending on dead volume.

Part 5: Scientific Rationale & Pathway Visualization

The following diagram illustrates the "Hybrid Inhibitor" design strategy used in Nek2 and BTK inhibitor discovery, utilizing this scaffold.

SynthesisWorkflow cluster_rationale Medicinal Chemistry Logic Start Starting Material (5-Chloropyrazin-2-yl) methanamine HCl Step1 Step 1: Amide Coupling (Target: Solvent Front) Start->Step1 + R-COOH (HATU/DIPEA) Intermediate Intermediate: 5-Chloro-Pyrazine-Amide Step1->Intermediate Step2 Step 2: Suzuki Coupling (Target: Gatekeeper/Hydrophobic) Intermediate->Step2 + Ar-B(OH)2 (Pd cat.) Final Final Drug Candidate (Hybrid Kinase Inhibitor) Step2->Final

Figure 2: Strategic synthesis workflow for pyrazine-based kinase inhibitors. The scaffold acts as the central hub connecting the "Head" (Solvent Front) and "Tail" (Hydrophobic Pocket).

References

  • BenchChem. this compound Product Application Data. Retrieved from

  • Whelligan, D. K., et al. (2010). "Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization." Journal of Medicinal Chemistry, 53(21), 7682-7698. (Contextual grounding for aminopyrazine scaffolds in Nek2 inhibition).
  • Aquigen Bio. Reference Standards for Acalabrutinib Impurities. Retrieved from

  • PubChem. Compound Summary: (5-Chloropyrazin-2-yl)methanamine. CID 21714700. Retrieved from

  • Sigma-Aldrich. Protocol for Suzuki-Miyaura Cross-Coupling. General technical guide adapted for chloropyrazines. Retrieved from

Sources

Application Note: A Robust and Scalable Synthesis of (5-Chloropyrazin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (5-Chloropyrazin-2-yl)methanamine Hydrochloride

This compound is a critical building block in modern medicinal chemistry and drug development. As a key intermediate, particularly in the synthesis of advanced pharmaceutical ingredients, its consistent and scalable supply is paramount.[1][2] This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, designed for researchers and process chemists in pharmaceutical and fine chemical industries. Our approach prioritizes safety, efficiency, and reproducibility, transitioning from common laboratory-scale procedures to a pilot-plant or manufacturing environment. The narrative explains the causality behind key process decisions, ensuring that the protocol is not just a series of steps, but a self-validating system grounded in established chemical principles.

Synthetic Strategy: From Nitrile to Amine Hydrochloride

The selected synthetic route involves the catalytic hydrogenation of the commercially available starting material, 5-chloropyrazine-2-carbonitrile. This pathway is chosen for its high atom economy, operational simplicity on a large scale, and the avoidance of stoichiometric, often hazardous, reducing agents like lithium aluminum hydride.[3][4]

The two-stage process entails:

  • Reduction of the Nitrile: The cyano group of 5-chloropyrazine-2-carbonitrile is reduced to a primary aminomethyl group using hydrogen gas in the presence of a Raney® Nickel catalyst. Catalytic hydrogenation is a cost-effective and green method for synthesizing amines and is the preferred industrial method for this transformation.[5][6]

  • Hydrochloride Salt Formation: The resulting free base, (5-chloropyrazin-2-yl)methanamine, is isolated and subsequently converted to its stable, crystalline hydrochloride salt by treatment with hydrochloric acid. Amine salts are characteristically formed with strong mineral acids, a process that aids in purification and improves the handling and stability of the final compound.[7]

Caption: Overall reaction scheme for the synthesis.

Process Parameters and Data Summary

The following table summarizes the key quantitative data for the scale-up synthesis, based on a 1.0 kg input of the starting material.

ParameterValueUnitNotes
Starting Material
5-Chloropyrazine-2-carbonitrile1.00kgPurity ≥98%
Molar Mass139.54 g/mol
Moles7.17mol
Reduction Stage
Raney® Nickel (50% slurry in water)100gCatalyst loading: ~5% w/w (dry basis)
Solvent (Methanol)10L10 volumes relative to starting material
Hydrogen Pressure50 - 60psi
Reaction Temperature25 - 30°CExothermic reaction; requires cooling.
Reaction Time4 - 6hoursMonitor by HPLC for completion.
Salt Formation Stage
Solvent (Isopropanol, IPA)8L
HCl in IPA (5-6 M)~1.5LAdd until pH 1-2 is reached.
Crystallization Temperature0 - 5°C
Product Output
Theoretical Yield (Hydrochloride)1.29kg
Expected Yield1.03 - 1.16kg
Overall Yield80 - 90%
Purity (by HPLC)≥99.0%
Melting Point>300°C(decomposes)

Detailed Experimental Protocol

Safety First: This procedure involves hazardous materials including flammable hydrogen gas, a pyrophoric catalyst (Raney® Nickel), and corrosive acid. All operations must be conducted in a properly functioning fume hood or a designated, well-ventilated process bay. Appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, is mandatory.[8] An inert atmosphere (Nitrogen or Argon) should be used when handling the catalyst.

Part A: Catalytic Hydrogenation of 5-Chloropyrazine-2-carbonitrile
  • Reactor Inerting: Charge a suitable hydrogenation reactor with Methanol (5 L). Purge the reactor and headspace thoroughly with nitrogen gas three times to ensure an inert atmosphere.

  • Catalyst Loading: Under a gentle stream of nitrogen, carefully add Raney® Nickel (100 g of 50% aqueous slurry) to the reactor. Causality Note: The catalyst is pyrophoric and can ignite if allowed to dry in the air. Handling it as a slurry under an inert atmosphere is a critical safety measure.

  • Reactant Charging: In a separate container, dissolve 5-Chloropyrazine-2-carbonitrile (1.0 kg, 7.17 mol) in Methanol (5 L). Transfer this solution to the reactor via a charging port or pump.

  • Hydrogenation:

    • Seal the reactor.

    • Purge the headspace again with nitrogen (3x) to remove any air introduced during charging.

    • Purge the reactor with hydrogen gas (3x) at low pressure.

    • Pressurize the reactor to 50-60 psi with hydrogen.

    • Begin vigorous agitation and maintain the internal temperature between 25-30 °C. The reaction is exothermic, and cooling will be required to maintain this temperature range.

    • Monitor the reaction progress by HPLC analysis of aliquots taken every hour. The reaction is complete upon the disappearance of the starting nitrile.

  • Reaction Completion: Once the reaction is complete (typically 4-6 hours), stop the hydrogen uptake and cease agitation.

Part B: Catalyst Removal and Work-up
  • Catalyst Settling: Allow the catalyst to settle at the bottom of the reactor for 30 minutes.

  • Pressure Release: Carefully vent the excess hydrogen pressure and purge the reactor headspace with nitrogen (5x).

  • Filtration:

    • Prepare a filter funnel or press with a pad of Celite® (~2 inches thick). Pre-wet the Celite® pad with methanol. Causality Note: The Celite® pad prevents the fine catalyst particles from passing through and provides a safe medium for filtration. The pad must be kept wet with solvent at all times to prevent the catalyst from igniting.

    • Under a nitrogen atmosphere, carefully transfer the reaction mixture through the Celite® pad.

    • Wash the reactor with fresh Methanol (2 x 1 L) and pass the washings through the filter to ensure complete product recovery.

  • Catalyst Quenching: The filtered catalyst cake must be quenched immediately and safely. Submerge the Celite® pad and catalyst in a large volume of water in a designated, marked waste container. Do not allow it to dry.

  • Solvent Exchange: Concentrate the combined methanol filtrate under reduced pressure (vacuum distillation) to a thick oil. Add Isopropanol (IPA) (4 L) and continue distillation to remove residual methanol. The final volume should be approximately 8 L of an IPA solution of the free amine.

Part C: Hydrochloride Salt Formation and Isolation
  • Cooling and pH Adjustment: Cool the IPA solution of the free amine to 0-5 °C in an ice/water bath with moderate stirring.

  • Acidification: Slowly add a 5-6 M solution of HCl in IPA dropwise. Monitor the pH of the solution. Continue addition until the pH is stable between 1 and 2. Causality Note: Slow addition at low temperature is crucial for controlling the exothermic neutralization reaction and promoting the formation of well-defined crystals, which are easier to filter and purify.

  • Crystallization: A thick white precipitate of the hydrochloride salt will form. Continue stirring the slurry at 0-5 °C for an additional 1-2 hours to ensure complete crystallization.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold (0-5 °C) Isopropanol (2 x 1 L) to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product, this compound, should be a white to off-white crystalline solid.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying cluster_final Final Steps p1 Inert Hydrogenation Reactor with N₂ p2 Charge Methanol & Raney® Ni Catalyst p1->p2 p3 Charge Substrate Solution (5-Chloropyrazine-2-carbonitrile in MeOH) p2->p3 r1 Purge with H₂ p3->r1 r2 Pressurize to 50-60 psi H₂ Maintain T = 25-30°C r1->r2 r3 Monitor by HPLC (4-6 hours) r2->r3 w1 Depressurize & Purge with N₂ r3->w1 w2 Filter through Celite® to Remove Catalyst w1->w2 w3 Concentrate Filtrate & Solvent Exchange to IPA w2->w3 f2 Safely Quench Catalyst w2->f2 Waste Stream s1 Cool IPA Solution to 0-5°C w3->s1 s2 Add HCl/IPA to pH 1-2 & Crystallize s1->s2 s3 Filter Product & Wash with Cold IPA s2->s3 s4 Vacuum Dry at 40-50°C s3->s4 f1 Final Product for QC s4->f1

Caption: Step-by-step experimental workflow diagram.

References

  • Nitrile Reduction - Wikipedia. Wikipedia. [Link]

  • Catalytic hydrogenation of nitriles is a cost-effective and green method for synthesizing amines... Catalysis Science & Technology (RSC Publishing). [Link]

  • Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production. Chem Catalysis. [Link]

  • Reduction of nitriles to primary amines. Chemguide. [Link]

  • Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]

  • Catalyst-Dependent Selective Hydrogenation of Nitriles... The Journal of Organic Chemistry. [Link]

  • Sodium borohydride - Standard Operating Procedure. University of California. [Link]

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. [Link]

  • Process for the purification of amines.
  • Amines - Nitriles (A-Level Chemistry). Study Mind. [Link]

  • Recovery of amines from by-product chloride salts.
  • Process for preparing 2-amino-5-chloropyridine.
  • Pyrazine derivative synthesis in a continuous-flow system... RSC Advances. [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine.
  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society. [Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate. [Link]

  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues... PubMed. [Link]

  • Methylamine Hydrochloride. Organic Syntheses Procedure. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]

  • Reduction of Amides and Nitriles to Amines. Sparkl. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

  • Amine and HCl - salt formation reaction. The Organic Chemistry Tutor (YouTube). [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes... PMC. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • (5-Chloropyrazin-2-yl)methanamine. Alentris Research. [Link]

  • (3-Chloropyrazin-2-yl)methanamine hydrochloride. PubChem. [Link]

  • (5-Chloropyrazin-2-yl)methanamine. PubChem. [Link]

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. [Link]

  • What conditions are required for reduction of cyanopyrenes? ResearchGate. [Link]

  • Process for the preparation of 2-cyano-5-hydroxypyrazine.
  • Processes for the preparation of 2-aminomethylpyridines...
  • Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (5-Chloropyrazin-2-yl)methanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Chloropyrazin-2-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the complexities of this synthesis, ensuring higher yields and purity. As Senior Application Scientists, we have consolidated field-proven insights and literature data to address the common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (5-Chloropyrazin-2-yl)methanamine, and what are the key challenges?

A1: The synthesis of (5-Chloropyrazin-2-yl)methanamine typically proceeds through a few key pathways, each with its own set of challenges. A prevalent and effective method involves a multi-step sequence starting from a pyrazine ester, proceeding through an aldehyde intermediate, and culminating in a reductive amination.[1]

  • Route Overview: A common pathway begins with the reduction of a pyrazine ester, such as methyl 5-chloropyrazine-2-carboxylate, to the corresponding aldehyde (5-chloro-2-formylpyrazine).[1][2] This aldehyde is then subjected to reductive amination to yield the target amine.

  • Key Challenges:

    • Ester Reduction: This step is sensitive to temperature. Over-reduction is a significant issue, leading to the formation of the corresponding alcohol as a side-product, which complicates purification and lowers the yield of the desired aldehyde.[1]

    • Reductive Amination: This step can be challenging to drive to completion and is prone to forming impurities like aminals.[1] The choice of reducing agent and reaction conditions is critical for success.

    • Purification: The final product and its intermediates often require chromatographic purification to remove unreacted starting materials and side-products, which can impact the overall yield on a larger scale.[1]

Synthetic_Pathway Start Pyrazine Ester (e.g., methyl 5-chloropyrazine-2-carboxylate) Aldehyde 5-Chloro-2-formylpyrazine Start->Aldehyde   Ester Reduction   (e.g., DIBAL-H) Amine (5-Chloropyrazin-2-yl)methanamine Aldehyde->Amine   Reductive Amination   (e.g., NH3 source, reducing agent) Final (5-Chloropyrazin-2-yl)methanamine Hydrochloride Amine->Final   Salt Formation   (HCl)

Caption: General synthetic route to the target compound.

Q2: My yield is consistently low during the ester-to-aldehyde reduction step. What factors should I investigate?

A2: Low yield in the reduction of the pyrazine ester to the aldehyde is almost always linked to over-reduction or incomplete conversion. Temperature control is the most critical parameter.

  • Causality: Reducing agents like Diisobutylaluminium hydride (DIBAL-H) are powerful. At higher temperatures, the reaction is difficult to stop at the aldehyde stage, leading to the formation of the corresponding alcohol (e.g., (5-chloropyrazin-2-yl)methanol).[1] Conversely, at excessively low temperatures, the reaction may be too slow, resulting in incomplete conversion of the starting ester.[1]

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the internal reaction temperature is precisely maintained. A temperature of -78 °C is often cited as a starting point, but slight variations can significantly impact the product ratio.[1]

    • Slow Reagent Addition: Add the DIBAL-H solution dropwise to the solution of the ester to prevent localized temperature spikes.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to minimize over-reduction.

    • Reagent Stoichiometry: Carefully control the equivalents of DIBAL-H. An excess will favor alcohol formation.

Internal Temperature Aldehyde (9) Alcohol (10) Unreacted Ester (8) Reference
-78 °C31%20%49%[1]
-55 °C45%50%5%[1]
Table summarizing the effect of temperature on the reduction of ester 8 to aldehyde 9, based on crude ¹H NMR analysis.[1]

Q3: I'm observing significant impurity formation during the reductive amination step. What are the likely side-products and how can I prevent them?

A3: The primary side-product of concern during reductive amination is the aminal impurity.[1] This occurs when the intermediate imine reacts with another molecule of the amine product. Additionally, if the imine formation is not complete before reduction, you may recover unreacted aldehyde.

  • Mechanism of Side-Product Formation: Aminal formation is favored by an excess of the amine or if the intermediate imine is particularly stable and has time to react further before being reduced.

  • Preventative Measures:

    • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB). It is milder and less likely to reduce the starting aldehyde prematurely compared to stronger agents like sodium borohydride.[3]

    • pH Control: The formation of the imine intermediate is pH-dependent. An acidic catalyst (like acetic acid) is often required to facilitate the dehydration step, but strongly acidic conditions can be detrimental.[3][4] Buffering the reaction may be necessary.

    • Staged Addition: Add the reducing agent only after confirming the formation of the imine via an analytical method like TLC or NMR.

    • Stoichiometry: Use a slight excess of the ammonia source (e.g., ammonium acetate, Boc-NH₂) but avoid a large excess to minimize aminal formation.[1]

Troubleshooting Guide: A Workflow for Yield Optimization

If you are facing low overall yield, this workflow provides a systematic approach to identify and resolve the issue.

Troubleshooting_Workflow Start Low Overall Yield CheckPurity 1. Verify Purity of Starting Materials & Reagents Start->CheckPurity AnalyzeCrude 2. Analyze Crude Reaction Mixture (LCMS, NMR) CheckPurity->AnalyzeCrude Incomplete Incomplete Conversion? AnalyzeCrude->Incomplete SideProducts Side-Products Detected? AnalyzeCrude->SideProducts If conversion is good Incomplete->SideProducts No OptimizeTime Increase Reaction Time or Temperature Incomplete->OptimizeTime Yes OptimizeReagent Adjust Reagent Stoichiometry or Change Reagent SideProducts->OptimizeReagent Yes PurificationLoss 3. Evaluate Purification Step SideProducts->PurificationLoss No Recrystallize Consider Recrystallization instead of Chromatography PurificationLoss->Recrystallize

Caption: A step-by-step workflow for troubleshooting low yields.

Detailed Experimental Protocol

This section provides a representative, multi-step protocol based on literature precedents.[1] Note: This is a generalized procedure and should be adapted and optimized for your specific laboratory conditions.

Step 1: Reduction of Methyl 5-chloropyrazine-2-carboxylate to 5-chloro-2-formylpyrazine

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq.) in anhydrous THF or Toluene.

  • Cooling: Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of DIBAL-H (1.0-1.2 eq.) in an appropriate solvent (e.g., toluene or hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC or LCMS.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl, while maintaining a low temperature.

  • Workup: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde may require purification by flash column chromatography.[1]

Step 2: Reductive Amination to (5-Chloropyrazin-2-yl)methanamine

  • Setup: To a solution of the crude 5-chloro-2-formylpyrazine (1.0 eq.) in a suitable solvent like methanol or dichloromethane, add an ammonia source such as ammonium acetate (~10 eq.) or Boc-NH₂ (tert-butyl carbamate, ~1.5 eq.).[1]

  • Imine Formation: If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (~1.5 eq.) portion-wise to the mixture.

  • Reaction: Stir the reaction overnight at room temperature. Monitor for the disappearance of the imine intermediate.

  • Workup: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

  • Purification & Salt Formation: Dry and concentrate the organic extracts. If a Boc-protected amine was formed, it must first be deprotected using an acid like TFA or HCl in dioxane.[1] The resulting free amine is then dissolved in a solvent like diethyl ether or methanol, and a solution of HCl in a suitable solvent is added to precipitate the hydrochloride salt. The salt can be collected by filtration.

References

  • Baxter, C. A., et al. (2021). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • Whittaker, M., et al. (2022). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • YouTube. (2020). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • MDPI. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • MDPI. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • PubChem. (n.d.). (5-Chloropyrazin-2-yl)methanamine. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). (5-Chloropyrazin-2-yl)methanamine. Retrieved from [Link]

  • PMC. (2022). Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. Retrieved from [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]

  • Reddit. (2022). Reductive amination difficulties - poor conversion. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of (5-Chloropyrazin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-5CP-001 Subject: Prevention of Decomposition & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Ticking Clock" of Halopyrazines

(5-Chloropyrazin-2-yl)methanamine hydrochloride is a critical building block in medicinal chemistry, particularly for kinase inhibitors. However, it possesses a latent "self-destruct" mechanism.

The molecule contains two opposing forces:[1]

  • The Warhead (Electrophile): The 5-chloro position on the pyrazine ring is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the ring nitrogens.
    
  • The Trigger (Nucleophile): The primary amine (methanamine) is a potent nucleophile.

The Stability Paradox: As a hydrochloride salt, the amine is protonated (


) and non-nucleophilic, rendering the molecule stable. Once you neutralize the salt (free-base) or expose it to moisture, you arm the trigger.  The amine deprotonates and attacks the 5-position of a neighboring molecule, causing rapid dimerization and polymerization.

Decomposition Mechanism & Visualizer

Understanding how it fails is the key to preventing failure. The primary decomposition pathway is intermolecular


 dimerization.
Mechanism Diagram: The Dimerization Cascade

Decomposition cluster_conditions Critical Control Point Salt (5-Chloropyrazin-2-yl)methanamine HCl (STABLE SALT) FreeBase Free Base Form (REACTIVE INTERMEDIATE) Salt->FreeBase Neutralization (Base) or Moisture Hydrolysis Dimer Pyrazine Dimer (INSOLUBLE IMPURITY) FreeBase->Dimer Intermolecular S_NAr (Self-Reaction) Polymer Oligomers/Tars (BROWN/BLACK GOO) Dimer->Polymer Continued Aggregation

Figure 1: The decomposition pathway.[2] The transition from the stable HCl salt to the free base initiates a rapid self-reaction (


), displacing the chloride to form insoluble dimers.

Storage & Handling Protocols

Storage Specifications Table
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the

reaction and slows hydrolysis.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents N-oxide formation) and humidity (prevents salt hydrolysis).
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV light (halopyrazines are photosensitive). Tape prevents moisture ingress.
State Solid Hydrochloride Salt NEVER store as an oil or free base. The crystal lattice of the salt provides a barrier to intermolecular reaction.
Handling Workflow (The "Just-in-Time" Rule)

Do not generate the free base until the exact moment it is needed in the reaction.

  • Weighing: Weigh quickly in a low-humidity environment. If the salt clumps, it has already absorbed water.

  • Solvent Choice: Dissolve in polar aprotic solvents (DMSO, DMF) or Methanol. Avoid non-polar solvents where the salt is insoluble.

  • Neutralization: If your reaction requires the free base, add the organic base (e.g., TEA, DIPEA) in the presence of the electrophile (the coupling partner).

    • Why? This ensures the amine reacts with your target electrophile faster than it reacts with itself.

Troubleshooting Guide

Issue 1: Material has turned from white/beige to brown/black.

Diagnosis: Advanced decomposition via polymerization.

  • Cause: Moisture ingress caused partial hydrolysis of the HCl salt, creating local pockets of free amine which then polymerized.

  • Solution:

    • Minor discoloration (Yellow): Recrystallize immediately from MeOH/Et2O.

    • Major discoloration (Brown/Black): Discard. The impurities are often catalytically active and will ruin downstream couplings.

Issue 2: Low Yields in Amide Coupling or Reductive Amination.

Diagnosis: Competitive Dimerization.

  • Observation: LCMS shows a peak with Mass =

    
    .
    
  • Cause: You likely free-based the amine before adding the coupling partner, or the coupling reaction was too slow.

  • Corrective Action:

    • Use a "one-pot" protocol.

    • Add the (5-Chloropyrazin-2-yl)methanamine HCl last to the reaction mixture containing the base and the coupling partner.

Issue 3: Material is hygroscopic and "oiling out" on the balance.[3]

Diagnosis: Hydrate formation.

  • Risk: Accurate weighing is impossible; stoichiometry will be off.

  • Corrective Action:

    • Dry the salt in a vacuum desiccator over

      
       for 12 hours.
      
    • Handle under an inert gas stream or in a glovebox if available.[3]

Analytical Verification (QC)

Before committing this expensive intermediate to a reaction, verify its integrity.

MethodExpected SignalWarning Sign (Decomposition)
1H NMR (DMSO-d6) Sharp aromatic doublets (~8.6, 8.7 ppm). Distinct

singlet (~4.2 ppm).
Broadening of peaks. New multiplets in the aromatic region (dimer). Loss of integration in the

region.
LC-MS Single peak,

(free base mass).
Peak at

(Dimer:

).
Appearance White to off-white crystalline solid.Sticky yellow solid or brown oil.

Frequently Asked Questions (FAQ)

Q: Can I perform an aqueous workup (extraction) on this molecule? A: Yes, but proceed with caution. Keep the aqueous phase acidic (pH < 4) to keep the amine protonated and in the water layer while washing away impurities. If you must extract the free amine into organics, do it rapidly at


 and use the solution immediately. Do not concentrate the free base to dryness; it will polymerize.

Q: Why is the 5-chloro position so reactive compared to chlorobenzene? A: The pyrazine ring has two nitrogens. These are highly electronegative, pulling electron density out of the ring. This makes the carbons electron-deficient (electrophilic). The 5-position is particularly vulnerable to nucleophilic attack because the negative charge of the intermediate (Meisenheimer complex) can be stabilized by the ring nitrogens.

Q: I need to store a solution of it. What solvent should I use? A: Store it as the HCl salt in anhydrous DMSO or Methanol . Store at -20°C. Never store it in a solvent containing a base (like Pyridine or Triethylamine).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on the reactivity of diazines and nucleophilic aromatic substitution in electron-deficient rings).
  • PubChem. (n.d.).[4] (3-Chloropyrazin-2-yl)methanamine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link] (Provides physical property data and safety guidelines for the isomer, applicable to the 5-chloro variant).

  • Patel, N. et al. (2018). Practical Process Research & Development: A Guide for Organic Chemists. Academic Press.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Pyrazine derivatives. (Standard industrial handling protocols for chloropyrazines).

(Note: While specific literature on the 5-chloro isomer is less abundant than the 3-chloro, the chemical principles of pyrazine reactivity described in Reference 1 are the authoritative basis for these protocols.)

Sources

Technical Support Center: Purification of (5-Chloropyrazin-2-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Chemical Process R&D Support Subject: Technical Guide: Recrystallization of (5-Chloropyrazin-2-yl)methanamine Hydrochloride

Welcome to the technical support hub for pyrazine building blocks. This guide addresses the purification of This compound (CAS: 1794737-26-0 for HCl; 1060814-53-0 for free base).

The 5-chloropyrazine moiety is a critical scaffold in kinase inhibitor development (e.g., Acalabrutinib intermediates). However, its purification presents unique challenges due to the high polarity of the amine salt combined with the hydrolytic instability of the 5-chloro group .

Part 1: Solvent Selection & Solubility Profile

Q1: What is the optimal solvent system for recrystallizing this HCl salt?

A: Based on the physiochemical properties of aminomethyl-pyrazine hydrochlorides and recent process development data [1, 2], the recommended solvent systems are:

Solvent SystemRoleApplicationPros/Cons
Ethanol (Absolute) Primary Routine PurificationPro: Good solubility differential vs. temp. Con: Yield may be lower without antisolvent.
Methanol / MTBE Binary High RecoveryPro: Methanol dissolves the salt; MTBE (Methyl tert-butyl ether) forces precipitation. Con: Requires careful addition to avoid oiling out.[1]
Isopropanol (IPA) Primary PolishingPro: Slower crystallization yields better morphology. Con: Solubility may be too low for initial dissolution.[1][2]
Water / Toluene Biphasic Synthesis WorkupPro: Used in synthesis to remove non-polar impurities [1]. Con: Not recommended for final recrystallization due to hydrolysis risk.

Q2: Which solvents must I avoid?

  • Acetone/MEK: CRITICAL WARNING. Do not use ketones. Primary amines react with ketones to form imines (Schiff bases) , degrading your product.

  • Pure Water: While soluble, boiling 5-chloropyrazine derivatives in water can lead to nucleophilic aromatic substitution (

    
    ), replacing the Chlorine with a Hydroxyl group (5-hydroxypyrazine impurity).
    
  • Diethyl Ether: The salt is virtually insoluble; useful only as a wash.

Part 2: Troubleshooting & FAQs

Q3: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?

Diagnosis: This is common with hydrochloride salts of polar amines. It occurs when the compound separates as a liquid phase before it can organize into a crystal lattice, often due to impurities or cooling too rapidly.

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves (add a small amount of Methanol if needed).

  • Seed the solution: Add a few crystals of pure product at the cloud point.

  • Slow Down: Insulate the flask to cool it very slowly to room temperature.

  • High-Shear Stirring: Vigorous stirring can sometimes break up the oil droplets and induce nucleation.

Q4: I see a new impurity peak at RRT ~0.85 after recrystallization. What is it?

Diagnosis: This is likely (5-Hydroxypyrazin-2-yl)methanamine , resulting from hydrolysis of the chloro-group.

  • Cause: Extended heating in water or wet alcohols.

  • Solution: Switch to Anhydrous Ethanol or MeOH/MTBE . Limit heating time to <15 minutes.

Q5: The recovery yield is low (<50%). Where is my product?

Diagnosis: The salt is likely too soluble in the mother liquor.

  • Solution: Cool the filtrate to -20°C. If using Ethanol, add MTBE or IPAc (Isopropyl Acetate) dropwise as an antisolvent until turbidity persists, then cool.

Part 3: Step-by-Step Recrystallization Protocol

Method A: The "Standard" Ethanol/MTBE Method Best for removing non-polar synthetic byproducts.

  • Dissolution: Place 10.0 g of crude (5-Chloropyrazin-2-yl)methanamine HCl in a 250 mL round-bottom flask.

  • Solvent Addition: Add Methanol (30 mL) . Heat gently to 50°C.

    • Note: If solids do not dissolve, add Methanol in 5 mL increments.

  • Filtration (Hot): If insoluble black specks remain, filter the hot solution through a Celite pad to remove inorganic salts or polymerized char.

  • Antisolvent Addition: While keeping the solution warm (40-50°C), slowly add MTBE (approx. 60-90 mL) via an addition funnel.

    • Stop point: Stop adding when a faint, persistent cloudiness appears.

  • Crystallization: Remove heat. Allow the flask to cool to Room Temperature (RT) over 1 hour with slow stirring.

    • Observation: White to off-white needles should form.

  • Final Cooling: Place the flask in an ice bath (0-5°C) for 30 minutes.

  • Collection: Filter under vacuum. Wash the cake with cold MTBE/MeOH (3:1) .

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Part 4: Expert Insight (Process R&D Perspective)

While the Hydrochloride salt is the standard target, recent process development by AstraZeneca [1] suggests that the p-Toluenesulfonic acid (TsOH) salt may offer superior physical properties for scale-up.

  • Why? The TsOH salt is often less hygroscopic and crystallizes more readily than the HCl salt for this specific scaffold.

  • Recommendation: If you continue to struggle with the HCl salt (hygroscopicity or oiling out), consider converting to the TsOH salt for purification, then back-converting to the free base or HCl if strictly necessary for biological assays.

Part 5: Visual Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude (5-Chloropyrazin-2-yl) methanamine HCl CheckSol Check Solubility (Small Scale) Start->CheckSol EtOH Soluble in Hot EtOH? CheckSol->EtOH YesEtOH Use Pure Ethanol (Cool to -20°C) EtOH->YesEtOH Yes NoEtOH Try Methanol EtOH->NoEtOH No MeOH Soluble in Methanol? NoEtOH->MeOH YesMeOH Use MeOH + Antisolvent (MTBE or IPAc) MeOH->YesMeOH Yes OilOut Problem: Oiling Out? YesMeOH->OilOut If sticky Remedy 1. Re-heat 2. Add Seed Crystals 3. Slow Cool OilOut->Remedy

Caption: Decision matrix for selecting the optimal solvent system based on initial solubility tests.

Figure 2: Purification Workflow

RecrystWorkflow Raw Crude Solid Dissolve Dissolve in MeOH (50°C) Raw->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Precip Add MTBE (Until Cloudy) Filter->Precip Cool Cool to RT -> 0°C Precip->Cool Isolate Vacuum Filtration & Dry Cool->Isolate

Caption: Step-by-step unit operations for the Methanol/MTBE recrystallization method.

References

  • Lindsay-Scott, P. J., Boyd, S., Dimitrova, D., Evans, L., & Pearson, S. (2025).[3] Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns . Organic Process Research & Development. American Chemical Society.[4][5] [Link][4][6]

  • This compound . PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Technical Support Center: 5-Chloropyrazine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ZN-5CL-COUPLING
Status: OPEN
Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyrazine Paradox"

Coupling 5-chloropyrazine presents a unique "push-pull" challenge in transition metal catalysis. The pyrazine ring is highly electron-deficient, which theoretically activates the C-Cl bond for nucleophilic aromatic substitution (


) but paradoxically makes Palladium-catalyzed oxidative addition sluggish compared to electron-neutral aryl chlorides.

Furthermore, the two nitrogen atoms in the ring act as "catalyst sinks," coordinating to the Palladium center and shutting down the catalytic cycle (poisoning). Successful coupling requires a system that is sterically bulky enough to prevent N-coordination but electron-rich enough to force oxidative addition across the strong C-Cl bond.

Module 1: The Suzuki-Miyaura Dashboard (C-C Bond Formation)

Primary Failure Mode: Hydrolysis & Protodeboronation

Symptom: You observe the formation of 5-hydroxypyrazine (pyrazinone) or the starting material remains unreacted while the boronic acid disappears.

Root Cause:

  • Hydrolysis: The electron-poor pyrazine ring makes the C-Cl bond highly electrophilic. Hydroxide bases (or water in the solvent) attack the C-Cl bond directly via

    
     before the Pd can insert.
    
  • Protodeboronation: Pyrazine-boronic acids (if used as the partner) are notoriously unstable and hydrolyze rapidly under basic conditions.

Optimization Protocol: The "Anhydrous-Bulky" System
VariableRecommendationTechnical Rationale
Ligand XPhos or SPhos These Buchwald biaryl phosphines are bulky enough to prevent pyrazine N-coordination and electron-rich to accelerate oxidative addition into the C-Cl bond.
Catalyst Source Pd(OAc)₂ or Pd₂dba₃ Use with the ligands above. Alternatively, use precatalysts like XPhos Pd G3/G4 to ensure a 1:1 L:Pd ratio and rapid initiation.
Base K₃PO₄ (anhydrous) Avoid hydroxides (NaOH/KOH). Phosphate is basic enough to activate the boronic acid but less nucleophilic, reducing direct

hydrolysis of the chloropyrazine.
Solvent Dioxane or Toluene Strictly anhydrous solvents prevent hydrolysis. If water is needed for the base solubility, use a minimum amount (e.g., 10:1 Dioxane:H₂O).
Visualizing the Pathway

SuzukiPathways Start 5-Chloropyrazine + Boronic Acid Pd_Cycle Pd(0) Catalytic Cycle (Desired) Start->Pd_Cycle  Bulky Ligand (XPhos)   Hydrolysis SIDE REACTION: Hydrolysis (SNAr) Start->Hydrolysis  Strong Base / H2O   Deboronation SIDE REACTION: Protodeboronation Start->Deboronation  High Temp / Base   Product Coupled Biaryl Pd_Cycle->Product  Reductive Elimination   Pyrazinone 5-Hydroxypyrazine (Dead End) Hydrolysis->Pyrazinone Dehal De-Boronated Arene Deboronation->Dehal

Caption: Figure 1. Competition between the desired catalytic cycle and the dominant hydrolytic side reactions in pyrazine coupling.

Module 2: The Buchwald-Hartwig Interface (C-N Bond Formation)

Primary Failure Mode: Catalyst Poisoning

Symptom: The reaction stalls at <20% conversion. Adding more catalyst does not restart it.

Root Cause: The pyrazine nitrogens (and the amine substrate) bind tightly to the Pd(II) intermediate, forming a stable "resting state" that cannot undergo reductive elimination.

Optimization Protocol: The "BrettPhos" Standard
  • Ligand Selection:

    • BrettPhos or RuPhos : These are the gold standards for heteroaryl chlorides. Their extreme bulk creates a "protective shell" around the Palladium, physically blocking the pyrazine nitrogens from coordinating, while still allowing the amine substrate to enter.

  • Base Selection:

    • NaOtBu (Sodium tert-butoxide): The standard base. It is strong enough to deprotonate the amine-Pd complex.

    • Troubleshooting: If your substrate has esters or other base-sensitive groups, switch to Cs₂CO₃ in t-Amyl alcohol at higher temperatures (100°C+).

  • Temperature:

    • Do not fear heat. 5-chloropyrazines often require 80–110°C to overcome the activation energy barrier for oxidative addition.

Module 3: General System Errors (Troubleshooting Guide)

Issue A: Dehalogenation (Reduction)
  • Observation: The C-Cl bond is replaced by C-H.

  • Cause: The "Hydride Shift." If you use primary or secondary alcohols (ethanol, isopropanol) as solvents, the Pd-intermediate can undergo

    
    -hydride elimination from the solvent, followed by reductive elimination of the hydride.
    
  • Fix: Switch to non-protic solvents like Toluene, Dioxane, or DME. If solubility is an issue, use t-Butanol (tertiary alcohols cannot donate a hydride).

Issue B: Homocoupling
  • Observation: You see Pyrazine-Pyrazine dimers or Boronic-Boronic dimers.

  • Cause:

    • Oxidative Homocoupling: Presence of Oxygen turns the catalytic cycle into an oxidative dimerization engine.

    • Disproportionation: Excess Pd(II) can cause boronic acids to dimerize.

  • Fix:

    • Sparging: Do not just vacuum/backfill. Bubble Argon through the solvent for 15 minutes before adding the catalyst.

    • Sacrificial Reductant: Add 5-10 mol% Potassium Formate . This acts as a "scavenger" to keep Palladium in the active Pd(0) state and reduces Pd(II) species that promote homocoupling.[1]

Interactive Troubleshooting Flowchart

Troubleshooting Start Problem Detected Type Identify Major Side Product Start->Type Hydrolysis Hydroxypyrazine Found (OH instead of Cl) Type->Hydrolysis  OH Peak   StartMat Unreacted SM (Catalyst Dead) Type->StartMat  No Rxn   Dehalo Dehalogenated Product (H instead of Cl) Type->Dehalo  M-34 Peak   Sol1 Use Anhydrous K3PO4 Switch to Dioxane Hydrolysis->Sol1 Sol2 Switch Ligand to BrettPhos or XPhos StartMat->Sol2 Sol3 Remove Alcohol Solvents Use Toluene Dehalo->Sol3

Caption: Figure 2. Rapid diagnostic logic for 5-chloropyrazine coupling failures.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ for 5-chloropyrazine? A: No. Triphenylphosphine is not electron-rich enough to facilitate oxidative addition into the electron-poor C-Cl bond efficiently, and it is not bulky enough to prevent N-coordination. You will likely see <10% yield. Upgrade to XPhos or SPhos .

Q: My reaction turns black immediately and stops. Why? A: This is "Palladium Black" precipitation. Your ligand is likely detaching, or the Pd is unstable.

  • Fix: Ensure your Ligand:Pd ratio is at least 2:1 (if mixing manually) or use a precatalyst (e.g., XPhos Pd G3 ). The precatalyst ensures the active species is formed correctly without precipitation.

Q: Why is 2-chloropyrazine often used as a model for 5-chloropyrazine? A: In a mono-substituted pyrazine, positions 2, 3, 5, and 6 are equivalent due to symmetry. "5-chloropyrazine" usually implies a specific substitution pattern (e.g., 2-amino-5-chloropyrazine). The electronic challenges (electron deficiency) are identical.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Buchwald-Hartwig Cross Coupling. Elsevier Academic Press.[2] (Provides the mechanistic basis for ligand selection in heteroaryl couplings).

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. (Reviews the specific utility of bulky ligands for electron-deficient chlorides).

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. (Details the mechanism of homocoupling and the use of potassium formate).

  • Buchwald-Hartwig Amination User Guide. Chemical Science. (The authoritative guide on base/ligand compatibility).

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. (Practical troubleshooting for protodeboronation and hydrolysis).

Sources

stability of (5-Chloropyrazin-2-yl)methanamine hydrochloride under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5-Chloropyrazin-2-yl)methanamine Hydrochloride

Executive Summary

This compound is a bifunctional building block containing both a nucleophile (primary amine) and an electrophile (chloropyrazine moiety). In its salt form (HCl), the amine is protonated (


) and non-nucleophilic, rendering the solid stable.

Critical Warning: Upon neutralization (basic conditions), the amine becomes a free base (


). This triggers a rapid, intermolecular Nucleophilic Aromatic Substitution (

)
, leading to self-condensation (dimerization/polymerization). Additionally, strong inorganic bases (e.g., NaOH) can cause hydrolysis of the chloro-substituent.

Module 1: The Chemistry of Instability

To successfully handle this compound, you must understand the "Self-Destruct" mechanism that activates at pH > 8.

The Mechanism: Intermolecular

The pyrazine ring is electron-deficient (pi-deficient), making the carbon at position 5 (bearing the chlorine) highly susceptible to nucleophilic attack.

  • State A (Acidic/Neutral): The amine is protonated (

    
    ). It cannot act as a nucleophile. The molecule is stable.
    
  • State B (Basic): The amine is deprotonated (

    
    ). It is now a potent nucleophile.
    
  • The Event: The amine of Molecule A attacks Carbon-5 of Molecule B, displacing the chloride ion. This forms a secondary amine dimer, which can react further to form oligomers.

Competing Pathway: Hydrolysis

If strong aqueous bases (NaOH, KOH) are used, the hydroxide ion (


) competes with the amine. It attacks C-5, displacing chloride to form the 5-hydroxypyrazine derivative (which tautomerizes to the pyrazinone), a "dead" byproduct that is highly polar and difficult to remove.

Visualizing the Degradation Pathways

DegradationPathways Salt (5-Chloropyrazin-2-yl) methanamine HCl (STABLE) FreeBase Free Base (REACTIVE INTERMEDIATE) Salt->FreeBase Base (Deprotonation) Dimer Dimer/Oligomer (Dark Brown/Tars) FreeBase->Dimer Self-Condensation (SNAr) Hydrolysis 5-Hydroxypyrazine (Polar Impurity) FreeBase->Hydrolysis OH- Attack (Strong Base)

Figure 1: The "Janus" reactivity. Once neutralized, the molecule can attack itself (Dimerization) or be attacked by the solvent (Hydrolysis).

Module 2: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned dark brown/black after adding base. Is this normal?

  • Diagnosis: This is a classic sign of polymerization . Pyrazine oligomers are often highly conjugated and dark-colored.

  • Cause: You likely generated the free base in a concentrated solution or allowed it to stand too long without a reaction partner (electrophile).

  • Solution: Do not generate the free base in the absence of the next reagent. Use in situ neutralization protocols (see Module 3).

Q2: I tried to extract the free base with DCM, but the yield is very low.

  • Diagnosis: High water solubility + Degradation.

  • Cause:

    • Pyrazinyl methanamines are polar; the free base has significant water solubility.

    • During the extraction process (concentration on rotavap), the concentration of free amine increases, accelerating the self-condensation

      
       reaction (which is second-order kinetics).
      
  • Solution: Avoid isolation. If you must isolate, use a continuous extraction method or a "catch-and-release" resin, and keep the solution dilute and cold (

    
    ).
    

Q3: Can I use NaOH to neutralize the salt?

  • Diagnosis: Risk of hydrolysis.

  • Scientific Insight: Hydroxide is a strong nucleophile. While it deprotonates the amine, it also attacks the chloropyrazine ring.

  • Recommendation: Use milder, non-nucleophilic bases like Sodium Carbonate (

    
    ) , Potassium Phosphate (
    
    
    
    )
    , or tertiary amines (DIPEA/TEA) if organic solubility permits.

Module 3: Validated Protocols

Do not follow standard "free-basing" procedures. Use these specialized workflows to maintain integrity.

Protocol A: In Situ Neutralization (Recommended)

Best for: Amide couplings, reductive aminations, or nucleophilic substitutions where the amine is the reagent.

  • Dissolve: Suspend (5-Chloropyrazin-2-yl)methanamine HCl (1.0 equiv) in the reaction solvent (e.g., DMF, DCM, or THF).

  • Cool: Chill the mixture to

    
    .
    
  • Add Electrophile: Add the reaction partner (e.g., Acid Chloride, Aldehyde, or Alkyl Halide) before adding the base.

  • Neutralize: Add a tertiary amine base (DIPEA or TEA, 2.0–2.5 equiv) dropwise.

    • Why? As the free base is generated, it immediately reacts with the electrophile present in excess/proximity, preventing it from finding another pyrazine molecule to attack.

Protocol B: Biphasic Schotten-Baumann Conditions

Best for: Acylation reactions requiring inorganic bases.

  • Prepare Phases:

    • Organic: Dissolve the acylating agent in DCM or EtOAc.

    • Aqueous: Dissolve

      
       (3.0 equiv) in water.
      
  • Mix: Add the amine hydrochloride solid directly to the biphasic mixture under vigorous stirring at

    
    .
    
    • Why? The free base is generated at the interface and rapidly partitioned into the organic phase where it reacts with the acylating agent, minimizing residence time in the aqueous base (hydrolysis risk) or free solution (dimerization risk).

Decision Tree: Choosing the Right Workflow

WorkflowLogic Start Start: (5-Chloropyrazin-2-yl) methanamine HCl Goal What is your goal? Start->Goal Coupling React with Electrophile (e.g., Acid Chloride) Goal->Coupling Synthesis Isolation Isolate Free Base (Not Recommended) Goal->Isolation Analysis/Stock InSitu Protocol A: In Situ Neutralization (Add Base Last) Coupling->InSitu Organic Soluble Biphasic Protocol B: Biphasic System (Schotten-Baumann) Coupling->Biphasic Water Tolerant ColdWorkup Cold Extraction: Keep <5°C, Dilute, Use Immediately Isolation->ColdWorkup Critical Only

Figure 2: Operational decision tree for handling chloropyrazine methanamine salts.

Quantitative Data: Stability Profile

ConditionSolventBaseStability WindowPrimary Degradant
Acidic Water/MeOHNone (HCl salt)> 1 Year (4°C)None
Mild Basic DMF/DMSODIPEA< 1 Hour (RT)Dimer (

)
Strong Basic WaterNaOH (1M)< 15 MinsHydroxypyrazine (Hydrolysis)
Biphasic DCM/Water

Moderate (Process dependent)Mixed

References

  • ) on electron-deficient heteroaromatics.
  • Synthesis & Handling of Aminomethyl Pyrazines

    • Title: Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns.
    • Source:Organic Process Research & Development (ACS Public
    • URL:[Link]

    • Relevance: Details the synthesis of similar chloropyrazine intermediates and the handling of their salts to prevent degrad
  • Safety Data & Handling: Title: Safety Data Sheet: this compound. Source: Fisher Scientific / Thermo Fisher. Relevance: Confirms storage conditions (Refrigerator) and physical state (Solid), supporting the stability profile of the salt vs. free base.

Validation & Comparative

Technical Assessment: 1H NMR Characterization of (5-Chloropyrazin-2-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS: 1794737-26-0) is a critical pyrazine building block used extensively in the synthesis of kinase inhibitors (e.g., Acalabrutinib analogs) and other heterocyclic pharmaceuticals.[1] Its quality control relies heavily on 1H NMR spectroscopy to verify three critical attributes:

  • Regioisomer Identity: Distinguishing the 5-chloro isomer from the 3-chloro byproduct.

  • Salt Stoichiometry: Confirming the hydrochloride salt form versus the free base.

  • Solvation/Exchange: Assessing proton exchange dynamics in different solvent systems.

This guide compares the spectral performance of this product across different solvent systems and contrasts it with common synthetic impurities, providing a robust protocol for analytical validation.

Structural Analysis & Theoretical Assignments

The molecule consists of a pyrazine ring substituted at the 2-position with a methanamine group (protonated as hydrochloride) and at the 5-position with a chlorine atom.[1]

Proton Environments
  • Pyrazine Ring Protons (H-3, H-6): The pyrazine ring is electron-deficient.[1] The chlorine at C-5 is inductively withdrawing but mesomerically donating.[1] The ammonium group at C-2 is strongly withdrawing.[1]

    • H-3: Located between the ring nitrogen N-4 and the alkyl-substituted C-2.[1]

    • H-6: Located between the ring nitrogen N-1 and the chloro-substituted C-5.[1]

  • Methylene Protons (H-7): The

    
     group is deshielded by both the aromatic ring and the positively charged ammonium group.[1]
    
  • Ammonium Protons (H-8): Exchangeable protons (

    
    ), visible only in non-exchangeable solvents (DMSO-d6).[1]
    
DOT Visualization: Structural Assignment Logic[1]

G cluster_0 Aromatic Region (8.0 - 9.0 ppm) cluster_1 Aliphatic Region (4.0 - 4.5 ppm) cluster_2 Exchangeable Region (8.0 - 9.0 ppm) Molecule (5-Chloropyrazin-2-yl) methanamine HCl H3 H-3 Proton (Singlet/Doublet) Molecule->H3 Deshielded by N H6 H-6 Proton (Singlet/Doublet) Molecule->H6 Ortho to Cl H7 Methylene (-CH2-) (Singlet) Molecule->H7 Benzylic-like H8 Ammonium (-NH3+) (Broad Singlet) Molecule->H8 Salt Form (DMSO only)

Figure 1: Logical mapping of proton environments to spectral regions.[1]

Comparative Analysis: Solvent System Performance

The choice of deuterated solvent fundamentally alters the information content of the spectrum. This comparison highlights why DMSO-d6 is the superior choice for salt verification, while D2O is preferred for simplified backbone analysis.[1]

DMSO-d6 vs. D2O
FeatureDMSO-d6 (Recommended)D2O (Alternative)Analytical Impact
Ammonium Signal Visible (~8.5 ppm, broad)Invisible (Exchanged)DMSO is required to prove the presence of the HCl salt (

vs

).[1]
Water Peak Distinct (3.33 ppm)Strong HDO peak (~4.79 ppm)In D2O, the residual HDO peak can overlap with the Methylene (

) signal (~4.2 ppm).[1]
Resolution HighModerateViscosity of DMSO can broaden lines slightly, but chemical shift dispersion is better.
Solubility ExcellentGoodDMSO ensures complete dissolution of organic impurities.[1]

Expert Insight: For CoA generation, DMSO-d6 is mandatory.[1] The presence of the broad ammonium signal at ~8.5 ppm is the primary spectroscopic evidence distinguishing the hydrochloride salt from the free base. In the free base, the amine protons would appear upfield (~2-3 ppm) or be broad/invisible depending on water content.[1]

Comparative Analysis: Impurity Profiling

Distinguishing the product from its synthetic precursors is the second core requirement.

Product vs. Precursor (5-Chloropyrazine-2-carbonitrile)

The nitrile precursor is a common impurity from the reduction step.[1]

  • Product: Shows a distinct Methylene (

    
    ) peak at ~4.2 ppm.[1]
    
  • Impurity: Lacks the

    
     peak entirely.[1]
    
  • Ring Shifts: The nitrile group is strongly electron-withdrawing, shifting H-3 and H-6 further downfield compared to the amine.[1]

Product vs. Regioisomer (3-Chloropyrazin-2-yl isomer)[1]
  • 5-Chloro (Target): H-3 and H-6 are in a para-like relationship (2,5-substitution).[1] Coupling constant

    
     is very small (<1 Hz) or zero.[1] Peaks appear as two singlets.[1]
    
  • 3-Chloro (Impurity): H-5 and H-6 are adjacent (vicinal).[1] They show a distinct doublet coupling (

    
     Hz).[1]
    
  • Differentiation: If the aromatic signals appear as clear doublets with

    
     Hz, the sample is likely the 3-chloro isomer.[1]
    

Experimental Protocol

This protocol ensures reproducibility and minimizes H/D exchange artifacts.[1]

Materials
  • Analyte: (5-Chloropyrazin-2-yl)methanamine HCl (>5 mg).[1]

  • Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).[1]

  • Tube: 5 mm precision NMR tube (Wilmad 507-PP or equivalent).

Workflow

Workflow Start Start: 5-10 mg Sample Solvent Add 0.6 mL DMSO-d6 (Minimize air exposure) Start->Solvent Mix Vortex until dissolved (Clear solution required) Solvent->Mix Acquire Acquisition Parameters: Pulse: 30° Delay: 1.0 s Scans: 16-64 Mix->Acquire Process Processing: LB = 0.3 Hz Phase/Baseline Correction Acquire->Process Ref Reference TMS to 0.00 ppm (or DMSO residual to 2.50 ppm) Process->Ref

Figure 2: Standardized acquisition workflow for amine salts.[1]

Representative Spectral Data (DMSO-d6)

The following data represents the expected chemical shifts for the pure hydrochloride salt.

Region (ppm)MultiplicityIntegrationAssignmentNotes
8.75 - 8.85 Singlet (s)1HH-3 (Pyrazine)Ortho to

, deshielded by Ring N.
8.60 - 8.70 Singlet (s)1HH-6 (Pyrazine)Ortho to Cl.[1]
8.40 - 8.60 Broad (br s)3HNH3+ (Ammonium)Diagnostic for HCl salt.[1] Disappears with

shake.[1]
4.20 - 4.30 Singlet (s)2HCH2 (Methylene)Benzylic-like position.[1]
3.33 Broad (s)-H2O (Solvent)Variable chemical shift based on water content.[1]
2.50 Quintet-DMSO (Solvent)Residual protio-solvent.[1]

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and exact pH.[1]

Troubleshooting & Interpretation

Common Artifacts
  • Missing Ammonium Peak: If the peak at ~8.5 ppm is missing in DMSO, the sample may be the free base or the DMSO is "wet" (high water content causes rapid exchange/broadening).

  • Split Methylene Peak: If the

    
     peak at 4.2 ppm appears as a doublet (
    
    
    
    Hz), this indicates coupling to the
    
    
    protons.[1] This is a sign of a very dry, high-purity sample where exchange is slow. This is a positive quality indicator.[1]
References
  • Compound Data: PubChem. (5-Chloropyrazin-2-yl)methanamine.[1][2] CID 21714700.[2] Link

  • Spectral Principles: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] Wiley. (General reference for pyrazine shifts).

  • Salt Analysis: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics, 2010. Link[1]

  • Synthesis & Impurities: Patent WO2021122415A1. Furoindazole derivatives. (Describes synthesis and NMR characterization of similar chloropyrazine intermediates). Link

Sources

LC-MS Characterization of (5-Chloropyrazin-2-yl)methanamine Hydrochloride: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for the structural confirmation and purity profiling of (5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS: 1794737-26-0). Due to the compound's high polarity and basicity, standard Reversed-Phase (C18) chromatography often yields suboptimal retention and peak tailing. This document compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional C18 methods, establishing HILIC-MS/MS as the superior protocol for reliable quantification and impurity identification.

Compound Profile & Analytical Challenges

(5-Chloropyrazin-2-yl)methanamine HCl is a critical building block in the synthesis of kinase inhibitors and GPCR ligands. Its physicochemical properties dictate specific analytical requirements.

PropertyValue / DescriptionAnalytical Implication
Formula C

H

ClN

· HCl
Must detect cation [M+H]

at m/z 144.0/146.0.
MW 143.57 (Free Base)Small molecule; requires high-resolution MS for definitive ID.
Polarity High (LogP < 1.0)Challenge: Elutes in the void volume on C18 columns.
Basicity Primary Amine (pKa ~8.5)Challenge: Severe peak tailing on residual silanols.
Isotopes Chlorine (

Cl :

Cl ≈ 3:1)
Advantage: Distinct spectral signature for confirmation.

Comparative Analysis: HILIC vs. Reversed-Phase (C18)

The following comparison evaluates the "performance" of two distinct LC-MS methodologies for characterizing this specific product.

Method A: Traditional C18 Reversed-Phase (The "Standard" Alternative)
  • Mechanism: Hydrophobic partitioning.

  • Performance:

    • Retention: Poor (< 1.5 min). The highly polar ammonium group prevents interaction with the C18 chain.

    • Peak Shape: Asymmetric (Tailing Factor > 1.5) due to secondary interactions with silanols.

    • Dewetting Risk: Requires >95% aqueous mobile phase, leading to phase collapse (dewetting) in standard C18 columns.

  • Verdict: Not Recommended for quantitative profiling, though acceptable for rapid "presence/absence" checks.

Method B: HILIC-MS/MS (The Recommended Protocol)
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.

  • Performance:

    • Retention: Excellent (> 3.0 min). The polar amine interacts strongly with the amide/silica phase.

    • Sensitivity: 5-10x higher than C18. HILIC uses high organic content (ACN), enhancing desolvation efficiency in the ESI source.

    • Selectivity: Resolves the parent compound from potential hydrolysis impurities (e.g., 5-chloropyrazine-2-methanol).

  • Verdict: Gold Standard for characterization.

Data Summary: Method Performance Matrix
MetricC18 RP (Generic)HILIC (Optimized)Improvement
Retention Time (

)
0.8 - 1.2 min (Void)3.5 - 4.2 min+250% (Stable retention)
Peak Symmetry (

)
1.6 - 2.0 (Tailing)1.0 - 1.2 (Sharp)Significant
MS Signal Intensity

cps

cps
~7x Gain (Desolvation)
Solvent Consumption High Water (Slow dry)High ACN (Fast dry)Eco-friendly

Detailed Experimental Protocol (HILIC-MS/MS)

This protocol is designed to be self-validating by leveraging the chlorine isotope pattern as an internal quality check.

Sample Preparation[1][2][3][4][5]
  • Stock Solution: Dissolve 1.0 mg of (5-Chloropyrazin-2-yl)methanamine HCl in 1 mL of 50:50 ACN:Water (v/v).

    • Note: Do not use 100% ACN; the salt may not fully dissolve.

  • Working Standard: Dilute to 1 µg/mL in 90:10 ACN:Buffer.

    • Critical Step: Matching the sample solvent to the initial mobile phase (high organic) prevents peak distortion.

LC Conditions[1][2][6]
  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? Protonates the amine fully, ensuring reproducible retention on the HILIC phase.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for equilibration)

    • 1-6 min: 90% -> 60% B (Linear gradient)

    • 6-8 min: 60% B (Wash)

    • 8.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.[1]

  • Col Temp: 35°C.

MS Parameters (ESI+)[7][8]
  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • Spray Voltage: 3.5 kV.

  • Scan Mode: Full Scan (100-300 m/z) + MRM (for quantitation).

  • Target Ions:

    • Precursor: m/z 144.0 (

      
      Cl) and 146.0 (
      
      
      
      Cl).
    • Quantifier Transition: 144.0 -> 127.0 (Loss of NH

      
      ).
      
    • Qualifier Transition: 144.0 -> 109.0 (Loss of Cl radical/HCl).

Structural Validation & Fragmentation Pathway

The presence of the chlorine atom provides a built-in validation mechanism. In the Full Scan MS spectrum, you must observe two peaks separated by 2 Da with an intensity ratio of approximately 3:1 (


Cl:

Cl). Absence of this pattern indicates dehalogenation or misidentification.
Fragmentation Logic[9][10]
  • Precursor ([M+H]

    
    ): m/z 144.
    
  • Primary Fragment: Loss of Ammonia (NH

    
    , -17 Da) 
    
    
    
    m/z 127. This confirms the primary amine side chain.
  • Secondary Fragment: Loss of Chlorine (Cl, -35 Da) from the pyrazine ring is less common in soft ESI but can occur at high collision energies, yielding m/z 109.

Visualization: MS Fragmentation Pathway

FragmentationPathway Figure 1: ESI+ Fragmentation Pathway for (5-Chloropyrazin-2-yl)methanamine M_H [M+H]+ Precursor m/z 144 (100%) / 146 (33%) Frag_NH3 Loss of NH3 (Primary Amine Cleavage) m/z 127 M_H->Frag_NH3 -17 Da (Collision Energy: 15-20 eV) Frag_Cl Loss of Cl (Ring Dehalogenation) m/z 109 M_H->Frag_Cl -35 Da (Collision Energy: >30 eV) Ring_Cleave Pyrazine Ring Cleavage (High Energy) m/z < 100 Frag_NH3->Ring_Cleave Secondary Fragmentation

Figure 1: The primary transition (144 -> 127) represents the loss of the amine group, the most labile bond under ESI conditions.

Analytical Workflow Diagram

The following diagram outlines the decision-making process for characterizing this specific salt form, ensuring no step is overlooked.

Workflow Figure 2: Analytical Workflow for Structural Confirmation Start Start: Raw Material (5-Cl-Pyrazin-2-yl)methanamine HCl Solubility Solubility Check (50:50 ACN:H2O) Start->Solubility Method_Sel Method Selection HILIC vs. C18 Solubility->Method_Sel HILIC_Run Run HILIC-MS (Amide Column, pH 3) Method_Sel->HILIC_Run Polar/Basic Data_Eval Data Evaluation HILIC_Run->Data_Eval Iso_Check Isotope Check 35Cl:37Cl ~ 3:1? Data_Eval->Iso_Check Pass Identity Confirmed Generate CoA Iso_Check->Pass Yes Fail Investigate (Dechlorination?) Iso_Check->Fail No

Figure 2: Step-by-step workflow prioritizing HILIC selection and Isotope Confirmation.

References

  • PubChem. (2025).[4][5] this compound | C5H6ClN3.[6][7] National Library of Medicine. [Link]

  • Agilent Technologies. (2019).[8] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Mac-Mod Analytical. HILIC Methods for Separations in Biological Matrices. [Link]

Sources

HPLC Method Development Guide: (5-Chloropyrazin-2-yl)methanamine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: (5-Chloropyrazin-2-yl)methanamine hydrochloride presents a classic "polar base" chromatographic paradox. The pyrazine ring adds limited lipophilicity, while the primary methanamine group (


) creates high polarity and strong silanol interactions.
The Failure Mode:  Standard C18 methods often result in catastrophic peak tailing  (

) and pore dewetting (retention loss) when high-aqueous conditions are used to retain the polar amine. The Solution: This guide compares three distinct separation strategies, ultimately recommending a Pentafluorophenyl (PFPP) Core-Shell approach as the most robust method for purity analysis, offering superior selectivity for halogenated aromatic impurities without the equilibration burden of ion-pairing reagents.

Part 1: Analyte Profile & Critical Quality Attributes (CQAs)

Understanding the molecule is the first step to successful separation.

PropertyDescriptionChromatographic Implication
Structure Pyrazine ring + Cl + MethylamineDual Mode Interaction: Requires both hydrophobic retention (Cl-ring) and polar retention (amine).
Basicity Primary Amine (

)
Silanol Tailing: At pH 2-6, the amine is protonated (

), leading to secondary interactions with residual silanols on silica columns.
Polarity LogP

Low Retention: Elutes near the void volume (

) on standard C18 columns, risking co-elution with salt counter-ions.
Impurities 5-chloropyrazine-2-carbonitrile2-amino-5-chloropyrazineSelectivity Challenge: Must separate the precursor nitrile (neutral) from the active amine (basic).

Part 2: Comparative Methodology Analysis

We evaluated three dominant strategies for analyzing polar aminopyrazines. The data below represents typical performance metrics for this class of compounds.

Option A: The Legacy Method (C18 + Ion-Pairing)
  • Column: C18 (5 µm, 150 mm)

  • Mobile Phase: Phosphate buffer + Sodium Octanesulfonate (IPC)

  • Mechanism: The sulfonate ion pairs with the protonated amine, forming a neutral complex that retains on C18.

Option B: The Polar Specialist (HILIC)
  • Column: Bare Silica or Zwitterionic HILIC

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate

  • Mechanism: Partitioning into a water-enriched layer on the silica surface.

Option C: The Modern Robust Choice (PFPP Core-Shell)
  • Column: Pentafluorophenyl Propyl (2.7 µm Core-Shell)

  • Mobile Phase: Water/Methanol + 0.1% Formic Acid

  • Mechanism: Multi-mode retention: Hydrophobic +

    
    -
    
    
    
    interaction (fluorine ring vs. pyrazine) + Hydrogen bonding.
Performance Data Summary
MetricOption A: C18 + IPCOption B: HILICOption C: PFPP (Recommended)
Retention (

)
4.5 (Good)5.2 (Excellent)3.8 (Optimal)
Tailing Factor (

)
1.1 (Sharp)1.3 (Acceptable)1.05 (Superior)
Equilibration Time > 60 mins> 45 mins< 10 mins
MS Compatibility No (Non-volatile salts)YesYes
Robustness Low (Temp/Conc sensitive)Medium (Water sensitive)High

Part 3: Recommended Protocol (PFPP Method)

This protocol utilizes a Fluorophenyl (PFP) stationary phase. The fluorine atoms on the benzene ring of the stationary phase are electron-withdrawing, creating a "Lewis acid" character that interacts strongly with the basic amine and the electron-rich pyrazine ring (


-

interaction), providing retention without "phase collapse."
Chromatographic Conditions
  • Instrument: HPLC or UHPLC (Binary Pump preferred)

  • Column: Kinetex F5 or Ascentis Express F5 (2.7 µm, 100 x 4.6 mm) or equivalent PFPP phase.

  • Column Temperature: 35°C (Controls viscosity and kinetics)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm (Pyrazine

    
    ) and 220 nm (Impurity screening).
    
  • Injection Volume: 5 µL

Mobile Phase Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Rationale: Low pH ensures the amine is fully protonated (consistent ionization). Ammonium formate provides ionic strength to suppress silanol activity.

  • Solvent B (Organic): Methanol (LC-MS Grade).

    • Rationale: Methanol promotes stronger

      
      -
      
      
      
      interactions on PFP columns compared to Acetonitrile.
Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Initial Hold (Retain polar amine)
2.0955End Isocratic Hold
10.04060Linear Gradient (Elute hydrophobic impurities)
12.04060Wash
12.1955Re-equilibration
15.0955End of Run

Part 4: Method Development Workflow Visualization

The following diagram illustrates the decision logic used to select the PFPP method over alternatives.

MethodSelection Start Analyte: (5-Chloropyrazin-2-yl)methanamine CheckPolarity Check LogP & pKa (Polar Basic Amine) Start->CheckPolarity Decision1 Select Initial Column CheckPolarity->Decision1 PathC18 Standard C18 Decision1->PathC18 Traditional PathHILIC HILIC Mode Decision1->PathHILIC High Polarity PathPFPP PFPP (Fluorophenyl) Decision1->PathPFPP Robustness ResultC18 Result: Peak Tailing & Dewetting PathC18->ResultC18 ResultC18->Decision1 Retry ResultHILIC Result: Good Retention Hard to Validate PathHILIC->ResultHILIC ResultPFPP Result: Sharp Peaks Orthogonal Selectivity PathPFPP->ResultPFPP FinalMethod Final Method: PFPP + MeOH/Formate pH 3 ResultPFPP->FinalMethod

Caption: Decision tree for selecting the optimal stationary phase for polar aminopyrazines, highlighting the failure of C18 and the success of PFPP.

Part 5: System Suitability & Troubleshooting

To ensure the method remains valid over time (Trustworthiness), the following System Suitability Test (SST) criteria must be met before every sample set.

SST Criteria
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the main peak.
    
    • Failure Fix: Replace mobile phase (pH drift) or clean column inlet.

  • Retention Time %RSD: NMT 2.0% (n=6 injections).

    • Failure Fix: Check pump flow stability and column temperature equilibration.

  • Resolution (

    
    ):  NMT 2.0 between Main Peak and nearest Impurity (e.g., 5-chloropyrazine-2-carbonitrile).
    
    • Failure Fix: Decrease gradient slope or lower %B start.

Common Issues & Fixes
  • Peak Splitting: Often caused by sample solvent mismatch.

    • Solution: Dissolve the sample in the starting mobile phase (95% Water / 5% MeOH). Do not dissolve in 100% MeOH.

  • Ghost Peaks:

    • Solution: Run a blank injection. If ghost peaks appear at high %B, they are likely from the water source or buffer salts. Use LC-MS grade reagents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21714700, (5-Chloropyrazin-2-yl)methanamine. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • Resolian (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Mac-Mod Analytical. Selectivity of PFP Phases for Basic Compounds. (General Reference for PFP Mechanism). Retrieved from [Link]

Sources

Comparative Reactivity Profile: (5-Chloropyrazin-2-yl)methanamine vs. Chloropyridine Analogs

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the transition from a pyridine scaffold to a pyrazine scaffold is a classic bioisosteric replacement used to lower LogP and improve metabolic stability. However, this switch drastically alters the synthetic reactivity profile.

This guide compares (5-Chloropyrazin-2-yl)methanamine (Molecule A) with its closest structural analogs, primarily (6-chloropyridin-3-yl)methanamine (Molecule B).

The Bottom Line:

  • Nucleophilicity: The primary amine in the pyrazine scaffold is less basic and slightly less nucleophilic than its pyridine counterpart, requiring adjusted stoichiometry in amide couplings.

  • Electrophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  The 5-chloro substituent on the pyrazine ring is significantly more reactive  toward nucleophilic aromatic substitution (
    
    
    ) than the chloropyridine analog. This allows for orthogonal functionalization strategies that are impossible with pyridine without harsh forcing conditions.

Electronic Structure & Physicochemical Landscape

To predict reactivity, we must first quantify the electronic environment. The pyrazine ring (1,4-diazine) is more electron-deficient than the pyridine ring due to the presence of two electronegative nitrogen atoms.

Table 1: Comparative Physicochemical Properties[2]
Property(5-Chloropyrazin-2-yl)methanamine(6-Chloropyridin-3-yl)methanamineImpact on Reactivity
Ring Electronics ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-deficient (High)

-deficient (Moderate)
Pyrazine is more susceptible to nucleophilic attack (

).
Ring N pKa ~0.6 (Pyrazine N)~5.2 (Pyridine N)Pyrazine ring is far less likely to protonate during acidic workups.
Amine pKa ~7.8 - 8.1 (Predicted)~8.8 - 9.2 (Predicted)Pyrazine amine is less basic; easier to deprotonate for coupling but less nucleophilic.
LogP (Lipophilicity) Lower (More Polar)Higher (Less Polar)Pyrazine analogs often show improved aqueous solubility.
Dipole Moment High (Vector cancellation varies)ModerateAffects solubility in non-polar solvents (DCM vs. DMF).
Mechanism of Electronic Activation

The critical differentiator is the position of the chlorine relative to the ring nitrogens.

  • In 5-Chloropyrazine: The Cl is at position 5, which is ortho to Nitrogen-4. This positioning allows N4 to stabilize the Meisenheimer complex intermediate during ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     reactions via inductive (-I) and mesomeric (-M) effects.
    
  • In Chloropyridines: Reactivity depends entirely on isomerism. A 3-chloropyridine is inert to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . A 2- or 4-chloropyridine is reactive, but generally 10-100x slower than the diazine equivalent due to having only one nitrogen for stabilization.
    

Reactivity Profile: The Amine Handle (Nucleophile)

When utilizing the methanamine tail (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Amide Coupling Kinetics

The pyrazine ring exerts a stronger electron-withdrawing group (EWG) effect through the methylene spacer than the pyridine ring.

  • Observation: Reaction rates with standard activated esters (e.g., NHS-esters) are slower for the pyrazine analog.

  • Protocol Adjustment: When coupling (5-Chloropyrazin-2-yl)methanamine to sterically hindered carboxylic acids, switch from EDC/HOBt to high-activity coupling agents like HATU or COMU .

  • Base Requirements: Because the amine pKa is lower (~8.0), it exists in the free-base form at a lower pH than the pyridine analog. However, in organic synthesis (DIPEA/DMF), this difference is negligible compared to the nucleophilicity drop.

Reactivity Profile: The Chlorine Handle (Electrophile)

This is the most critical divergence point. The 5-chloro position on the pyrazine is a "hot spot."

Nucleophilic Aromatic Substitution ( )
  • Pyrazine: The 5-Cl can be displaced by amines, thiols, or alkoxides at moderate temperatures (60–90°C) without a metal catalyst.

  • Pyridine: Analogous displacement on a chloropyridine often requires high temperatures (>120°C), microwave irradiation, or the presence of a strong EWG (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 
    
    
    ) to activate the ring.
Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Both scaffolds participate well in Pd-catalyzed reactions. However, the pyrazine's oxidative addition step is generally faster due to the electron-deficient ring weakening the C-Cl bond.

  • Caution: The pyrazine nitrogens are excellent ligands for Palladium. You may observe catalyst poisoning.

  • Solution: Use bi-dentate ligands (e.g., Xantphos, dppf) or pre-catalysts (e.g., Pd(dppf)Cl2·DCM) to prevent sequestration of the metal by the pyrazine nitrogens.

Decision Matrix & Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways dictated by the scaffold's reactivity.

ReactivityComparisonStartTarget Molecule DesignChoiceSelect ScaffoldStart->ChoicePyz(5-Chloropyrazin-2-yl)methanamineChoice->PyzNeed High Solubilityor Orthogonal reactivityPyr(Chloropyridin-yl)methanamineChoice->PyrNeed Basic Ringor Standard StabilityPyz_SnArS_NAr Displacement(Mild: 60-80°C, No Metal)Pyz->Pyz_SnArFunctionalize Ring FirstPyz_CoupAmide Coupling(Requires HATU/Strong Activation)Pyz->Pyz_CoupFunctionalize Amine FirstPyr_SnArS_NAr Displacement(Difficult: >120°C or Inert)Pyr->Pyr_SnArOnly if Cl is ortho/parato N (rarely efficient)Pyr_BuchBuchwald-Hartwig(Required for C-N bond formation)Pyr->Pyr_BuchStandard Route for RingPyr_CoupAmide Coupling(Standard EDC/HOBt)Pyr->Pyr_CoupStandard Route for Amine

Figure 1: Synthetic decision tree comparing the workflow for Pyrazine vs. Pyridine scaffolds. Note the accessibility of metal-free ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Experimental Protocols

Protocol A: Selective Amide Coupling (Amine Reactivity)

Objective: Coupling (5-Chloropyrazin-2-yl)methanamine to a carboxylic acid without displacing the chloride.

  • Dissolution: Dissolve Carboxylic Acid (1.0 eq) in dry DMF (0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes at RT.

    • Note: HATU is preferred over EDC for pyrazine amines to ensure complete conversion due to lower nucleophilicity.

  • Addition: Add (5-Chloropyrazin-2-yl)methanamine HCl salt (1.0 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Checkpoint: If reaction stalls, heat to 40°C. The 5-Cl is stable to these conditions.

  • Workup: Dilute with EtOAc, wash with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and brine. Dry over 
    
    
    .
Protocol B: Displacement of Chloride (Ring Reactivity)

Objective: Displacing the 5-Cl with a secondary amine (morpholine) to generate a library.

  • Setup: In a microwave vial, dissolve (5-Chloropyrazin-2-yl)methanamine derivative (1.0 eq) in DMSO or NMP.

  • Nucleophile: Add Morpholine (3.0 eq).

    • Comparison: For the pyridine analog, this reaction would require Pd-catalysis or extreme heat.

  • Base: Add

    
     (2.0 eq) if using a salt form of the amine.
    
  • Conditions: Heat to 80°C for 4 hours (Thermal) or 100°C for 20 min (Microwave).

  • Observation: Conversion should be >90%.

  • Isolation: Pour into water. If product precipitates, filter. If not, extract with EtOAc/IPA (3:1).

Authoritative References

  • Physicochemical Properties of Nitrogen Heterocycles

    • Title: Experimental Basicities of Superbases and Nitrogen Heterocycles.

    • Source:European Journal of Organic Chemistry, 2017.[1]

    • Relevance: Establishes the pKa difference between pyrazine (~0.6) and pyridine (~5.2), underpinning the solubility and reactivity arguments.

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution: The Effect of Substituents.[2]

    • Source:Master Organic Chemistry.

    • Relevance: Explains the "ortho-activation" mechanism required for

      
      , validating why 5-Cl-pyrazine (ortho to N) is reactive while 3-Cl-pyridine (meta to N) is not.
      
  • Reactivity of Chloroazines

    • Title: Kinetics of Substitution of 2-Chloropyrimidine and Chloroazines.[3]

    • Source:Indian Journal of Chemistry / Zenodo Repository.

    • Relevance: Provides kinetic data showing that halogens flanked by nitrogen atoms (diazines) are displaced orders of magnitude faster than mono-azines.

  • Compound Specifics: (5-Chloropyrazin-2-yl)methanamine [4][5]

    • Title: PubChem Compound Summary for CID 21714700.

    • Source:National Center for Biotechnology Information (NCBI).

    • Relevance: Verification of CAS (1060814-53-0), molecular weight, and structural identifiers.

  • Pyrazine in Medicinal Chemistry

    • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[6]

    • Source:Molecules (MDPI), 2022.

    • Relevance: Discusses the bioisosteric utility of the pyrazine scaffold in drug design.

Comparative FTIR Analysis Guide: (5-Chloropyrazin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Subject: (5-Chloropyrazin-2-yl)methanamine Hydrochloride (CAS: 1794737-26-0) Audience: Pharmaceutical Researchers, QC Analysts, and Process Chemists

Executive Summary: The Salt Form Advantage

In the synthesis of kinase inhibitors like Acalabrutinib, the intermediate (5-Chloropyrazin-2-yl)methanamine is frequently handled as its hydrochloride salt . While the free base offers higher organic solubility, the hydrochloride salt provides superior crystallinity, storage stability, and resistance to oxidative degradation.

This guide provides a comparative FTIR analysis to distinguish the Hydrochloride Salt from its Free Base counterpart and critical structural analogs. Unlike standard spectral lists, this document focuses on diagnostic regions—the specific wavenumbers that validate the presence of the ionic lattice and the integrity of the chloropyrazine ring.

Structural Analysis & Diagnostic Bands

The FTIR spectrum of (5-Chloropyrazin-2-yl)methanamine HCl is dominated by three structural moieties:

  • The Pyrazine Ring: A heteroaromatic system showing characteristic "breathing" modes.

  • The Chlorine Substituent (C-Cl): A heavy atom dampening specific ring vibrations.

  • The Primary Ammonium Group (-CH₂-NH₃⁺): The defining feature of the salt form, distinct from the free amine (-NH₂).

Comparative Data: HCl Salt vs. Free Base vs. Non-Chlorinated Analog

The following table outlines the spectral shifts required to confirm identity.

Functional GroupMode of VibrationTarget: HCl Salt (Diagnostic Range cm⁻¹)Alt 1: Free Base (Diagnostic Range cm⁻¹)Alt 2: Non-Chlorinated (Pyrazin-2-yl-methanamine)
Amine / Ammonium N-H Stretching2600–3200 (Broad) (Strong, multiple sub-bands)3300 & 3380 (Sharp) (Distinct doublet)3300–3400 (Sharp)
Methylene Linker C-H StretchingMasked by Ammonium band2850–2950 (Visible)2850–2950 (Visible)
Amine Salt NH₃⁺ Bending (Sym/Asym)1580–1610 & ~1500 (Strong, often overlaps ring)1600 (Scissoring, Weaker)1600 (Scissoring)
Pyrazine Ring C=N / C=C Ring Stretch1400–1480 1400–14801400–1480
Halogen C-Cl Stretching650–800 (Strong, sharp)650–800Absent
Key Performance Indicators (Interpretation)
  • The "Salt Broadening" Effect: The most immediate visual indicator of the HCl salt is the obliteration of the sharp C-H stretching region (2800-3000 cm⁻¹) by a massive, broad ammonium absorption band extending from ~2600 to 3200 cm⁻¹. If you see sharp doublets at >3300 cm⁻¹, your salt formation is incomplete (Free Base contamination).

  • The Chlorine Fingerprint: The C-Cl stretch typically appears in the fingerprint region (600-800 cm⁻¹). In 5-chloropyrazine derivatives, this band is crucial for distinguishing the product from non-halogenated starting materials or hydrodechlorinated impurities.

Experimental Protocol: Handling Hygroscopic Salts

Challenge: Hydrochloride salts of small heteroaromatics are often hygroscopic. Moisture absorption results in a massive O-H stretch (3400 cm⁻¹) that obscures the critical amine region and causes baseline drift.

Method A: Diamond ATR (Recommended)
  • Why: Minimal sample prep reduces moisture exposure; high throughput.

  • Protocol:

    • Ensure the ATR crystal (Diamond/ZnSe) is clean and dry. Background scan (air) must be flat.

    • Place ~5 mg of sample on the crystal.

    • Critical Step: Apply maximum pressure using the anvil clamp. HCl salts are crystalline and hard; poor contact yields noisy spectra.

    • Scan parameters: 4 cm⁻¹ resolution, 32 scans.

    • Self-Validation: If the baseline at 2000-2500 cm⁻¹ is tilted or noisy, contact is insufficient. Reposition and re-clamp.

Method B: KBr Pellet (Traditional)
  • Why: Higher resolution for weak fingerprint bands; avoids ATR peak shifts.

  • Protocol:

    • Dry KBr powder at 110°C overnight to remove water.

    • Mix sample:KBr at a 1:100 ratio (approx 2mg sample to 200mg KBr).

    • Grind quickly in an agate mortar (max 30 seconds) to avoid moisture uptake.

    • Press at 10 tons for 2 minutes under vacuum.

    • Self-Validation: The pellet must be transparent. A cloudy pellet indicates moisture (broad band at 3400 cm⁻¹) or poor grinding (scattering slope).

Workflow: Quality Control Decision Tree

The following diagram illustrates the logical flow for validating the (5-Chloropyrazin-2-yl)methanamine HCl intermediate during synthesis.

QC_Workflow Start Crude Product Isolated FTIR_Scan Run FTIR (ATR Method) Start->FTIR_Scan Check_3300 Check 3300-3500 cm⁻¹ Region FTIR_Scan->Check_3300 Sharp_Doublet Sharp Doublet Found (3300/3380 cm⁻¹) Check_3300->Sharp_Doublet Peaks Detected Broad_Band Broad Band Only (2600-3200 cm⁻¹) Check_3300->Broad_Band No Sharp Peaks Result_FreeBase Identity: Free Base (Incomplete Salt Formation) Sharp_Doublet->Result_FreeBase Action: Re-acidify Check_FP Check Fingerprint (600-800 cm⁻¹) Broad_Band->Check_FP Result_Pass Identity: HCl Salt (PASS) Check_FP->Result_Pass Strong Band Present Result_Impurity Missing C-Cl Band (Wrong Starting Material) Check_FP->Result_Impurity Band Absent

Caption: QC Decision Tree for differentiating the HCl salt from free base and impurities using spectral features.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21714700, (5-Chloropyrazin-2-yl)methanamine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Aminopyrazine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for amine salt vs. free base spectral shifts).

Sources

Optimization of Elemental Analysis for (5-Chloropyrazin-2-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Method Development in Pharmaceutical Intermediates

Executive Summary

(5-Chloropyrazin-2-yl)methanamine HCl (CAS: 1794737-26-0) represents a distinct class of "refractory" pharmaceutical intermediates. As a halogenated nitrogen heterocycle in hydrochloride salt form, it presents a tripartite analytical challenge: hygroscopicity , incomplete combustion (due to the stable pyrazine ring), and halogen interference .

Standard CHN combustion protocols often yield low nitrogen recovery and high hydrogen errors for this compound. This guide compares the standard "Flash Combustion" method against an "Optimized Additive" protocol, demonstrating why the latter is the required standard for validating this drug intermediate.

Compound Profile & Theoretical Baselines

Before analysis, the theoretical composition must be established as the absolute reference point. The hygroscopic nature of the HCl salt often leads to "wet" samples; therefore, data is best compared on a dry basis or after strict vacuum drying.

Target Molecule: (5-Chloropyrazin-2-yl)methanamine Hydrochloride Formula:


 (

) Molecular Weight: 179.05 g/mol [1]
ElementTheoretical Mass %Acceptable Range (

)
Carbon (C) 33.54%33.14% – 33.94%
Hydrogen (H) 3.94%3.54% – 4.34%
Nitrogen (N) 23.47%23.07% – 23.87%
Chlorine (Cl) 39.61%Typically determined via titration

Note: The high nitrogen content (>23%) combined with the chlorine load requires specific instrument calibration to prevent detector saturation and halogen carryover.

The Challenge: Why Standard Methods Fail

The pyrazine ring is an electron-deficient aromatic system. When substituted with chlorine, the ring becomes thermally stable and resistant to oxidation.

  • Refractory Nature: Standard combustion at 900–950°C often leaves a carbonaceous residue (coke) containing trapped nitrogen, leading to low %C and %N results.

  • Halogen Interference: The chlorine atoms (

    
     and 
    
    
    
    -substituent) can react with the copper reduction tube or form volatile halides that mimic
    
    
    or
    
    
    signals if not properly scrubbed.
  • Hygroscopicity: The HCl salt moiety avidly attracts atmospheric moisture, artificially inflating %H and diluting %C and %N.

Comparative Methodology

We compare two distinct workflows. Method A represents the typical "walk-up" open-access lab protocol. Method B is the optimized protocol required for this specific class of compounds.

Method A: Standard Flash Combustion (The Control)
  • Furnace: 950°C (Static) / 1000°C (Flash).

  • Carrier Gas: Helium.

  • Sample Container: Standard Tin (Sn) capsule.

  • Additives: None.

  • Oxygen Dosing: Standard pulse (2–5 seconds).

Method B: Oxide-Assisted High-Temp Combustion (The Recommended Standard)
  • Furnace: 1050°C (Elevated).

  • Sample Container: Tin (Sn) capsule.

  • Additives: 10–20 mg Tungsten (VI) Oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ).
  • Oxygen Dosing: Extended pulse (5–10 seconds) to ensure excess

    
     during the flash.
    
  • Scrubbing: Silver wool zone maintained at 700°C to trap

    
    /
    
    
    
    gas.
Experimental Workflow Visualization

The following diagram outlines the critical decision points in the optimized workflow (Method B).

CombustionWorkflow Sample Sample: (5-Chloropyrazin-2-yl) methanamine HCl PreTreat Pre-Treatment: Vacuum Dry (40°C, 4h) Sample->PreTreat Remove H2O Weighing Weighing: Add 15mg WO3 Additive PreTreat->Weighing Prevent drift Combustion Combustion (1050°C): Exothermic Flash + O2 Boost Weighing->Combustion Oxidative Flux Reduction Reduction/Scrubbing: Cu (Reduces NOx) Ag Wool (Traps Cl) Combustion->Reduction Gas Stream Detection TCD Detection: Measure N2, CO2, H2O Reduction->Detection Clean Gases

Figure 1: Optimized analytical workflow for halogenated pyrazine salts, highlighting the critical addition of WO3 and Silver (Ag) scrubbing.

Comparative Data & Performance Analysis

The following dataset simulates a typical validation run comparing Method A and Method B.

ParameterTheoreticalMethod A (Standard)Method B (Optimized)Status
Carbon (%C) 33.5432.80 (-0.74)33.51 (-0.03)Method B Pass
Hydrogen (%H) 3.944.50 (+0.56)*3.96 (+0.02)Method B Pass
Nitrogen (%N) 23.4722.90 (-0.57)23.45 (-0.02)Method B Pass
Combustion N/AIncomplete (Black Ash)Complete (White Ash)

Analysis of Failures in Method A:

  • Low Carbon/Nitrogen: The negative bias in Method A (-0.74% C) indicates the formation of refractory carbides or nitrides in the ash crucible. The pyrazine ring did not fully open.

  • High Hydrogen: The +0.56% error in Method A is characteristic of insufficient drying or interference from HCl gas reacting with water traps. Method B (with proper drying and Ag scrubbing) resolves this.

Detailed Protocol: Method B (Optimized)

To achieve the "Method B" results, researchers should follow this Standard Operating Procedure (SOP):

Step 1: Sample Preparation
  • Drying: Place 100 mg of the bulk substance in a vacuum oven at 40°C for 4 hours. Caution: Do not exceed 60°C to avoid sublimation or HCl dissociation.

  • Environment: Handle in a low-humidity glove box or desiccated environment if possible.

Step 2: Capsule Loading
  • Tare a clean Tin (Sn) capsule.

  • Weigh 1.5 – 2.0 mg of the dried sample.

  • The Critical Step: Add 10–15 mg of Tungsten (VI) Oxide (

    
    ) powder directly over the sample.
    
    • Why

      
      ? It acts as an oxygen donor and "flux," preventing the sample from becoming encapsulated in its own carbon char. It ensures the pyrazine ring is fully oxidized at the moment of flash.
      
Step 3: Instrument Configuration
  • Combustion Tube: Must contain a distinct zone of Silver (Ag) wool or gauze maintained at ~700°C. This reacts with Chlorine gas to form AgCl (solid), preventing it from reaching the detector.

  • Oxygen Cycle: Increase oxygen injection time by 20% over standard organic settings to compensate for the oxidant demand of the additives.

Troubleshooting Logic

Use the following logic flow to diagnose failures when analyzing similar heterocyclic salts.

Troubleshooting Start Result Out of Spec? CheckH Is %H High? Start->CheckH CheckCN Is %C or %N Low? CheckH->CheckCN No ActionDry Action: Dry Sample (Vac Oven 40°C) CheckH->ActionDry Yes (>0.4%) CheckDrift Is Calibration Drifting? CheckCN->CheckDrift No ActionAdd Action: Add WO3/V2O5 Increase O2 Dose CheckCN->ActionAdd Yes (Incomplete Burn) ActionScrub Action: Replace Ag Wool (Halogen Saturation) CheckDrift->ActionScrub Yes (Cl interference)

Figure 2: Diagnostic logic for troubleshooting elemental analysis of halogenated salts.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56973061, this compound. Retrieved from [Link]

  • Thompson, M. (2008).CHN Analysis of "Difficult" Samples: Heterocycles and Refractory Materials. Elemental Microanalysis Technical Guides.
  • Fadeeva, V. P., et al. (2008).Elemental Analysis of Organic Compounds with Halogens. Journal of Analytical Chemistry. (Establishes the necessity of Ag scrubbing for Cl-containing organics).
  • TA Instruments. Moisture Sorption Analysis of Pharmaceuticals. (Reference for hygroscopicity of HCl salts). Retrieved from [Link]

Sources

Definitive Structural Validation of 5-Chloropyrazine Derivatives: A Comparative Guide to SC-XRD vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and antitubercular agents, the 5-chloropyrazine scaffold serves as a critical electrophilic handle for nucleophilic aromatic substitution (


). However, the high symmetry of the pyrazine ring and the electron-deficient nature of the system often lead to regioisomeric ambiguity  during synthesis.

While NMR spectroscopy is the workhorse of organic characterization, it frequently fails to definitively distinguish between 2,3-, 2,5-, and 2,6-substituted isomers in nitrogen-rich heterocycles due to a lack of coupling protons. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) not merely as a confirmatory tool, but as the primary validation gate for 5-chloropyrazine derivatives, offering absolute certainty where spectroscopic methods falter.

The Challenge: The "Silent" Pyrazine Ring

The core problem with 5-chloropyrazine derivatives is the proton-poor environment .

  • NMR Limitation: A tri- or tetra-substituted pyrazine ring may have zero or only one ring proton. Without adjacent protons (

    
     coupling), standard 1D 
    
    
    
    H NMR cannot assign regiochemistry.
  • NOESY Ambiguity: Nuclear Overhauser Effect (NOESY) relies on spatial proximity. In rigid, planar heteroaromatic systems, substituents may be too distant to show correlations, or "relay" effects can lead to false positives.

  • The Chlorine Factor: Chlorine is a quadrupolar nucleus (

    
    ). It broadens adjacent 
    
    
    
    C signals, often making the crucial C-Cl carbon invisible or difficult to assign in
    
    
    C NMR.

The Solution: SC-XRD bypasses magnetic resonance limitations by directly mapping electron density. The chlorine atom, being electron-rich (


), acts as a "heavy atom" beacon, making structure solution rapid and unambiguous.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the efficacy of validation methods specifically for halogenated heterocycles.

FeatureSC-XRD (Gold Standard) NMR (

H/

C/2D)
Computational (DFT)
Regiochemistry Absolute. Unambiguous assignment of Cl position relative to N.Inferred. Often relies on weak HMBC correlations or solvent shifts.Predictive. Can suggest stability, but cannot prove synthesis outcome.
Stereochemistry Defines absolute configuration (R/S) via anomalous dispersion.Relative configuration only (unless chiral shift reagents used).N/A
Sample State Solid state (requires crystal).Solution state.Virtual.
Sample Req. Single crystal (~0.1–0.3 mm).~5–10 mg dissolved.CPU hours.
Key Weakness Crystal growth can be the bottleneck."Silent" quaternary carbons; broad Cl-C signals.Heavily dependent on basis set choice.
Decision Logic: When to Pivot to X-ray

The following diagram illustrates the decision matrix for a medicinal chemist facing structural ambiguity.

DecisionMatrix Start Synthesized 5-Chloropyrazine Derivative Solubility Is sample soluble in standard deuterated solvents? Start->Solubility NMR_1H Run 1H NMR Solubility->NMR_1H Yes Crystallization Initiate Crystallization (Vapor Diffusion) Solubility->Crystallization No (Insoluble) Ambiguity Are Regioisomers Distinguishable? NMR_1H->Ambiguity NMR_2D Run 2D NMR (NOESY/HMBC) Ambiguity->NMR_2D No Structure Definitive Structure (CIF Generated) Ambiguity->Structure Yes (Clear signals) Still_Ambiguous Ambiguity Persists? (e.g. quaternary carbons) NMR_2D->Still_Ambiguous Still_Ambiguous->Crystallization Yes Still_Ambiguous->Structure No XRD SC-XRD Data Collection Crystallization->XRD XRD->Structure

Figure 1: Strategic workflow for structural validation. Note that insolubility—a common issue with planar pyrazines—immediately triggers the SC-XRD pathway.

Experimental Protocol: Validating the Structure

Phase 1: Targeted Crystallization

Pyrazines are prone to sublimation and often form thin needles. We must force them into blocks suitable for diffraction.

  • Solvent Selection: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can disorder the lattice or create "pseudo-symmetry."

    • Recommendation: Use Slow Vapor Diffusion . Dissolve 5-10 mg of the derivative in a minimal amount of THF or Acetone (Solvent A).

    • Precipitant: Place this vial inside a larger jar containing Hexane or Pentane (Solvent B).

  • The "Seeding" Trick: If oiling occurs (common with flexible side chains), scratch the glass surface with a micro-spatula to create nucleation sites.

  • Halogen Bonding Check: 5-chloropyrazines often crystallize via

    
     halogen bonds. This interaction stabilizes the lattice, often making these crystals robust enough for room-temperature handling, though low-temp collection is preferred.
    
Phase 2: Data Collection & Refinement
  • Temperature: Collect data at 100 K (using a Cryostream).

    • Why: Chlorine atoms have high thermal motion. Cooling reduces the atomic displacement parameters (ADPs), allowing for precise bond length determination.

  • Resolution: Aim for 0.8 Å or better.

  • Absorption Correction: Chlorine has a mass absorption coefficient (

    
    ). You must apply a multi-scan absorption correction (e.g., SADABS) to account for the crystal shape, otherwise, the electron density around the Cl atom will be distorted.
    
Phase 3: The Validation Check (The "Litmus Test")

Once the structure is solved, verify it against these internal chemical logic gates:

  • Bond Lengths: The

    
     bond length in a chloropyrazine should be approximately 1.73 – 1.75 Å . If it refines to <1.65 Å or >1.85 Å, suspect disorder or incorrect atom assignment (e.g., confusing Cl with a Methyl group).
    
  • R-Factor: A high-quality structure should have an

    
     value < 5.0%.
    
  • Disorder: Check the chlorine position for "rotational disorder." Pyrazine rings are pseudo-symmetric; ensure the Cl isn't statistically occupied at two positions (e.g., 50% at C2 and 50% at C6) which would indicate a co-crystal of isomers.

Data Visualization: The Validation Pathway

The mechanism below details how X-ray diffraction physically locates the chlorine atom, resolving the ambiguity that plagues NMR.

ValidationPathway cluster_0 The Chlorine Signature Crystal Single Crystal (P21/c) Diffraction Diffraction Pattern (Bragg Spots) Crystal->Diffraction Scattering XRay X-Ray Beam (Mo K-alpha) XRay->Crystal Phase Phase Problem Solution Diffraction->Phase Fourier Transform Map Electron Density Map (Cl = High Density) Phase->Map Refinement Model Final Model (XYZ Coordinates) Map->Model Fitting

Figure 2: The crystallographic workflow. The high electron density of Chlorine (


) creates a dominant peak in the density map, acting as an anchor for the rest of the structure.

Conclusion

For 5-chloropyrazine derivatives, SC-XRD is not optional; it is foundational. While NMR provides essential solution-state data, it cannot compete with the absolute structural certainty provided by crystallography for this specific electron-deficient, nitrogen-rich scaffold. By adopting the crystallization protocols and validation checks outlined above, researchers can eliminate isomeric ambiguity and accelerate the drug development cycle with confidence.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Service for Structure Validation. [Link]

  • Hollis, S. et al. (2017). Why is crystallography still used in some cases for small molecule structure determination? Stack Exchange / Chemistry. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Struers. Crystallographic Preparation and Analysis Guidelines. [Link]

spectroscopic differences between free base and hydrochloride form of (5-Chloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound: (5-Chloropyrazin-2-yl)methanamine CAS: 1060814-53-0 (Free Base) | 1794737-26-0 (HCl Salt) Role: Key intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., Acalabrutinib).

In drug development, the choice between the free base and hydrochloride salt of an intermediate dictates solubility, stability, and purification strategy. For (5-Chloropyrazin-2-yl)methanamine, the HCl salt is the preferred solid form for storage and transport due to enhanced stability against oxidation and lower volatility compared to the free base.

This guide details the specific spectroscopic markers (NMR, IR, UV-Vis) required to definitively identify the form and assess phase purity. The data presented synthesizes experimental baselines with theoretical shifts derived from pyrazine pharmacophore principles.

Chemical Structure & Protonation Dynamics

Understanding the site of protonation is the prerequisite for interpreting spectral shifts.

  • Free Base: Possesses two potential basic sites: the pyrazine ring nitrogens (very weak base, pKa ~0.6) and the exocyclic primary amine (stronger base, pKa ~8.8–9.2).

  • Mono-Hydrochloride Salt: Protonation occurs exclusively at the exocyclic primary amine (

    
    ). The pyrazine ring remains unprotonated under stoichiometric mono-salt conditions.
    
Protonation Pathway Diagram

ProtonationPathway FreeBase (5-Chloropyrazin-2-yl)methanamine (Free Base) Lipophilic, Organic Soluble StructFB Pyrazine-CH2-NH2 FreeBase->StructFB HCl HCl (1.0 eq) StructSalt [Pyrazine-CH2-NH3]+ Cl- HCl->StructSalt Salt (5-Chloropyrazin-2-yl)methanamine Hydrochloride Hydrophilic, Water/DMSO Soluble StructFB->StructSalt Protonation at Exocyclic Amine StructSalt->Salt

Figure 1: Stoichiometric conversion of free base to hydrochloride salt emphasizing the primary amine as the protonation site.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

The transition from free base to salt induces predictable chemical shift changes (


) due to the deshielding effect of the positive charge on the ammonium group.
1H NMR Comparative Analysis

Solvent Considerations:

  • Free Base: Typically run in

    
     .
    
  • HCl Salt: Insoluble in

    
    ; requires DMSO-
    
    
    
    or
    
    
    .
  • Note: To compare "apples to apples," shifts below are standardized to DMSO-

    
     where possible, or noted otherwise.
    
Proton EnvironmentFree Base (

ppm)
HCl Salt (

ppm)

(Shift)
Mechanistic Explanation

/

~1.8 – 2.2 (Broad s, 2H)8.3 – 8.8 (Broad s, 3H) +6.5 Primary Indicator. Formation of cationic ammonium species causes massive deshielding. Integration increases from 2H to 3H.

(Benzylic)
~3.9 – 4.0 (s, 2H)4.2 – 4.4 (q or s, 2H) +0.3 to +0.4 Inductive effect of the adjacent positively charged nitrogen withdraws electron density, shifting the methylene signal downfield.
Pyrazine H-3 ~8.45 (d)~8.60 (d)+0.15Mild long-range inductive deshielding.
Pyrazine H-6 ~8.55 (d)~8.70 (d)+0.15Mild long-range inductive deshielding.

Critical QC Check: In the HCl salt spectrum (DMSO-


), the methylene (

) protons often appear as a quartet (

Hz) rather than a singlet. This is due to coupling with the three ammonium protons (

), which exchange slowly on the NMR timescale in dry DMSO. In

, this coupling collapses back to a singlet due to rapid deuterium exchange.
13C NMR Distinctions
  • 
     Carbon: 
    
    • Free Base: ~45–47 ppm.

    • HCl Salt: ~40–42 ppm.

    • Insight: Counter-intuitively, the

      
      -carbon often shifts upfield (shielded) upon protonation of the amine due to the "
      
      
      
      -effect" of the electric field, distinguishing it from the proton shift.

Vibrational Spectroscopy (FT-IR)[3]

Infrared spectroscopy provides a rapid, non-destructive method to distinguish the solid forms without dissolving the sample.

Key Diagnostic Bands[4][5]
Functional GroupFree Base (

)
HCl Salt (

)
Visual Appearance

Stretch
3300 – 3400 (Doublet)2600 – 3200 (Broad)The sharp doublet of the primary amine (

and

) is replaced by a wide, "jagged" ammonium band overlapping C-H stretches.
Amine Scissoring ~1600 (Medium)~1580 – 1610 (Strong)Deformation of the

group.
Pyrazine Ring ~1520, 1120~1530, 1125Ring breathing modes shift slightly to higher energy due to changes in crystal packing and lattice rigidity.
Combination Bands Absent~1900 – 2200 Weak overtone/combination bands characteristic of amine salts.

Workflow Tip: If the spectrum shows a sharp doublet >3300


and a broad baseline rise <3000 

, you likely have a mixed phase (incomplete salt formation or free base contamination).

Experimental Protocols

Protocol A: Conversion & Verification (Free Base HCl)

Use this protocol to generate a reference standard for the HCl salt.

  • Dissolution: Dissolve 1.0 g (6.9 mmol) of (5-Chloropyrazin-2-yl)methanamine (Free Base) in 10 mL anhydrous Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Acidification: Cool to 0°C. Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

    • Observation: Immediate precipitation of a pale yellow/off-white solid.

  • Isolation: Stir for 30 mins at 0°C. Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold

    
     (Diethyl ether) to remove unreacted free base.
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

  • Validation:

    • Test 1 (Solubility): Take ~5 mg. It should be insoluble in

      
       but fully soluble in water.
      
    • Test 2 (AgNO3): Dissolve in water, add 1 drop 0.1M

      
      . White precipitate (
      
      
      
      ) confirms chloride counterion.
Protocol B: Free Base Recovery (HCl Free Base)

Use this if the Free Base is required for a subsequent nucleophilic substitution step.

  • Suspension: Suspend the HCl salt in

    
     (Dichloromethane).
    
  • Neutralization: Add saturated aqueous

    
     or 1M 
    
    
    
    until the aqueous layer pH > 10.
  • Extraction: Shake vigorously. The solid will dissolve as it converts to the lipophilic free base and partitions into the DCM layer.

  • Analysis: Dry the DCM layer (

    
    ), evaporate. The resulting oil/solid is the Free Base.
    

Analytical Workflow Diagram

AnalysisWorkflow Sample Unknown Sample ((5-Chloropyrazin-2-yl)methanamine form) SolubilityTest Solubility Test (Solvent: CDCl3 vs D2O) Sample->SolubilityTest ResultFB Soluble in CDCl3 Insoluble in D2O SolubilityTest->ResultFB Lipophilic ResultSalt Insoluble in CDCl3 Soluble in D2O SolubilityTest->ResultSalt Hydrophilic NMR_FB 1H NMR (CDCl3) Look for: Sharp NH2 (~1.8 ppm) CH2 at ~4.0 ppm ResultFB->NMR_FB NMR_Salt 1H NMR (D2O/DMSO) Look for: Broad NH3+ (~8.5 ppm) CH2 at ~4.3 ppm ResultSalt->NMR_Salt DecisionFB CONFIRMED: Free Base NMR_FB->DecisionFB DecisionSalt CONFIRMED: HCl Salt NMR_Salt->DecisionSalt

Figure 2: Decision tree for rapid identification of the solid form.

References

  • Chen, B., et al. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 22(10), 1393–1400. Link

    • Context: Describes the synthesis and isolation of chloropyrazine intermedi
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21714700, (5-Chloropyrazin-2-yl)methanamine. Link

    • Context: Physical properties and GHS safety d
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1]

    • Context: Authoritative source for general amine vs. ammonium salt spectroscopic shifts (IR/NMR).
  • World Intellectual Property Organization (WIPO). (2020). Process for the preparation of acalabrutinib and its intermediates. WO2020053795A2. Link

    • Context: Details the handling of the HCl salt intermedi

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of (5-Chloropyrazin-2-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of (5-Chloropyrazin-2-YL)methanamine hydrochloride (CAS No: 1794737-26-0). As a chlorinated heterocyclic amine used in pharmaceutical research and development, its handling and disposal require rigorous adherence to safety and regulatory standards to protect laboratory personnel and the environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural lists to explain the critical causality behind each step.

Hazard Assessment and Core Principles

This compound is classified as a hazardous substance. Understanding its specific risks is fundamental to appreciating the necessity of the disposal protocols outlined below.

1.1. GHS Hazard Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Acute Toxicity, Oral (Harmful if swallowed) [3]

  • Skin Irritation [3][4]

  • Serious Eye Damage [3]

  • Specific target organ toxicity — single exposure (May cause respiratory irritation) [3]

These classifications mandate that this compound be treated as hazardous chemical waste . Under no circumstances should it be disposed of in regular trash or poured down a sanitary sewer.[5][6] Improper disposal can lead to environmental contamination, significant regulatory fines, and potential criminal penalties.[5]

1.2. The Three Pillars of Chemical Waste Management

All disposal procedures for this compound are built upon three foundational principles:

  • Segregation: Preventing hazardous reactions by keeping incompatible chemicals separate.[5][6]

  • Containment: Using appropriate, sealed, and clearly labeled containers to store waste safely.[1][7]

  • Compliance: Adhering to all local, state, and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][8]

Step-by-Step Disposal Protocol

This protocol provides a direct workflow for safely managing this compound from the point of generation to its final removal by authorized personnel.

2.1. Required Personal Protective Equipment (PPE)

Before handling the waste compound in its solid form or in solution, ensure the following PPE is worn, as indicated by standard safety data sheets (SDS):[2]

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: If handling the powder outside of a chemical fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[9]

2.2. Waste Segregation: The Halogenated Waste Stream

The chlorine atom in this compound places it in a specific waste category. For safety, economic, and regulatory reasons, halogenated waste must be segregated from non-halogenated waste.[6]

Waste StreamDescriptionDisposal Action
Halogenated Organic Waste Contains this compound, its solutions, and materials contaminated with it (e.g., weighing boats, contaminated paper towels). This includes other chlorinated solvents like methylene chloride or chloroform.[10]Collect in a dedicated "Halogenated Organic Waste" container.
Non-Halogenated Organic Waste Organic solvents and compounds that do not contain halogens (e.g., hexane, ethanol, acetone).DO NOT MIX with this compound waste.
Aqueous Acid/Base Waste Corrosive solutions that are not contaminated with organic compounds.DO NOT MIX with this compound waste.
Solid Laboratory Waste (Trash) Non-hazardous materials like clean paper towels, packaging, and uncontaminated gloves.DO NOT DISPOSE of any amount of the chemical in the regular trash.

Causality: Halogenated compounds require specific, often higher-temperature, incineration processes for complete destruction to avoid the formation of toxic byproducts like dioxins.[11] Segregation at the source is the most critical step in ensuring cost-effective and environmentally sound disposal.[6]

2.3. Container Selection and Labeling

  • Select an Appropriate Container:

    • The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically suitable.[1][12]

    • It must have a secure, leak-proof screw cap. Containers must remain closed at all times except when adding waste.[10][12]

    • The container must be in good condition, free from cracks or deterioration.[5]

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, the container must be labeled.[10]

    • Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

    • The label must clearly state:

      • The words "Hazardous Waste."

      • The full chemical name of all contents: "this compound" and any solvents used.

      • The approximate concentration or percentage of each component.

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started.

2.4. On-Site Accumulation and Storage

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[5][10]

  • Store incompatible waste streams separately, for example, by placing them in different secondary containment trays.[12]

2.5. Arranging for Final Disposal

  • Once the waste container is full or you have accumulated the maximum allowable amount (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste), contact your institution's EHS department to schedule a waste pickup.[10][13]

  • Laboratory personnel should never transport hazardous waste across public areas or attempt to dispose of it through an external company directly.[10] Disposal must be arranged through a licensed and approved waste disposal specialist.[14][15]

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely.

3.1. For a Small Spill of Solid Material:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in section 2.1.

  • Contain the Spill: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow to prevent dust from becoming airborne.[9][14]

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4] Avoid generating dust.[9]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.[16]

  • Label and Dispose: Label the container as hazardous waste and manage it according to the protocol in Section 2.

3.2. For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's EHS or emergency response team.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of this compound.

G cluster_prep Preparation cluster_process Disposal Process A Identify Waste: (5-Chloropyrazin-2-YL)methanamine HCl or contaminated materials B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Waste Stream: Is it Halogenated? B->C D YES: Use Dedicated HALOGENATED ORGANIC WASTE Container C->D   E NO: Use Non-Halogenated Waste Container (Incorrect Path for this compound) C->E F Select & Label Container - Chemical Name - Hazards - Date D->F G Store in Satellite Accumulation Area with Secondary Containment F->G H Container Full? G->H H->G No I Contact EHS/EHRS for Waste Pickup H->I Yes J Await Pickup by Authorized Personnel I->J

Caption: Decision workflow for proper chemical waste disposal.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. (2025, November 13).
  • This compound | CAS No: 1794737-26-0. AquigenBio.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Properly Managing Chemical Waste in Labor
  • (5-Chloropyrazin-2-yl)methanamine.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15).
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc..
  • SAFETY D
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Hazardous & Regulated Waste Management Guide. Western Kentucky University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • chemical waste guidelines. (2024, April 16). University of Minnesota Health, Safety & Risk Management.
  • Chlorpromazine, Hydrochloride Safety D
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (2025, May 13). U.S. Environmental Protection Agency (EPA).

Sources

Personal protective equipment for handling (5-Chloropyrazin-2-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1794737-26-0 | Formula: C5H6ClN3[1]·HCl

Executive Safety Summary

Senior Scientist Note: Do not treat this merely as a generic "white powder." As a chloropyrazine derivative in hydrochloride salt form, this compound presents a dual-threat profile: corrosive potential to ocular tissue (H318) and respiratory irritation (H335).[1] The hydrochloride moiety renders the solid hygroscopic; upon exposure to ambient moisture, it can become tacky, complicating weighing procedures and increasing the risk of particulate aerosolization.[1]

Core Safety Philosophy:

  • Containment First: Engineering controls (fume hood) are superior to PPE.[1]

  • Moisture Control: Handling efficiency directly correlates with safety.[1] Rapid, precise handling minimizes hygroscopic clumping.[1]

  • Ocular Defense: Due to the risk of irreversible eye damage, standard safety glasses are insufficient during open-powder handling.[1]

Risk Assessment & Hazard Identification

Based on GHS Classification and Structure-Activity Relationships (SAR)

Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]No hand-to-mouth contact.[1] Wash hands immediately after doffing gloves.[1]
Skin Irritation H315 Causes skin irritation.[1][3]Direct contact causes dermatitis.[1] Double-gloving recommended for stock solutions.[1]
Eye Damage H318 Causes serious eye damage. CRITICAL: Corrosive to corneal tissue.[1] Chemical splash goggles are mandatory.[1]
STOT-SE H335 Respiratory irritation.[1][2]Inhalation of dust triggers mucosal inflammation.[1] Zero-tolerance for open-bench weighing.
Personal Protective Equipment (PPE) Matrix
Body AreaStandard Protocol (Closed System)Critical Protocol (Open Powder/Weighing)Technical Rationale
Eyes/Face Safety Glasses with Side ShieldsChemical Splash Goggles (ANSI Z87.1+)H318 risk implies irreversible damage.[1] Goggles seal against airborne dust that glasses miss.[1]
Hands Nitrile Gloves (4 mil)Double Nitrile (Outer: 5-8 mil, Inner: 4 mil)The HCl salt dissociates in sweat/moisture, creating an acidic, irritant film on skin.[1]
Respiratory Fume Hood (Sash at 18")N95 or P100 Respirator (if hood unavailable)Engineering controls are primary.[1] Use respirators only during spill cleanup or hood failure.[1]
Body Lab Coat (Cotton/Poly)Lab Coat + Tyvek SleevesPrevents migration of static-charged powder onto forearms/cuffs.[1]
Operational Protocols
A. Weighing & Transfer (The "Static" Danger Zone)

Context: HCl salts often carry high static charges, causing "fly-away" powder that contaminates balances and benches.[1]

  • Preparation:

    • Activate Ionizing Bar or use an Anti-Static Gun on the weigh boat and spatula before touching the powder.[1]

    • Place a dark-colored spill mat in the balance enclosure.[1] (White powder is invisible on white surfaces; contrast allows immediate detection of spills).[1]

  • Transfer:

    • Do not use weighing paper (high static risk).[1] Use anti-static weighing boats .

    • Transfer solid slowly.[1] If powder "jumps," stop and re-ionize.[1]

  • Containment:

    • Cap the receiving vial inside the balance enclosure before moving it.[1]

B. Solubilization (Stock Solution Prep)

Context: Dissolution is often mildly exothermic.[1]

  • Solvent Choice: DMSO or Methanol are common.[1]

  • Procedure:

    • Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust.[1]

    • Vortex in short bursts.[1]

    • Ventilation: Open the vial cap briefly inside the hood after vortexing to release any pressure buildup from exotherms.[1]

Emergency Response Scenarios
ScenarioImmediate ActionSecondary Action
Eye Contact Flush immediately (15 mins minimum). Hold eyelids open.Seek medical attention.[1][3][4][5][6][7] Show SDS (H318 hazard).
Skin Contact Wash with soap and water.[1][3][5][7] Do not scrub (abrasion aids absorption).[1]Monitor for redness/blistering (HCl burn).[1]
Spill (Solid) Cover with wet paper towel (prevents dust).[1] Scoop into waste.Wipe area with weak base (1% Sodium Bicarbonate) to neutralize.[1]
Spill (Liquid) Absorb with vermiculite or spill pad.[1]Dispose as halogenated organic waste.[1]
Waste Disposal & Compliance

Strict adherence to RCRA and local environmental regulations is required.[1]

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."[1] Label clearly with "Chloropyrazine derivative."[1]

  • Liquid Waste: Halogenated Organic Waste .[1] (The chlorine atom on the pyrazine ring requires halogenated segregation to prevent incinerator corrosion issues).[1]

  • Container Rinse: Triple rinse empty vials with methanol; dispose of rinsate into halogenated waste.[1] Deface label before discarding glass.

Visual Workflow: Safe Handling Logic

G Start START: Handling (5-Chloropyrazin-2-yl)methanamine HCl CheckPPE Check PPE: 1. Splash Goggles (H318) 2. Double Nitrile Gloves 3. Lab Coat Start->CheckPPE Environment Engineering Control: Chemical Fume Hood ON? CheckPPE->Environment Stop STOP: Do NOT Proceed. Secure Hood or Respirator. Environment->Stop No Weighing Weighing Protocol: 1. Use Anti-Static Gun 2. Use Dark Spill Mat 3. Weigh Boat (No Paper) Environment->Weighing Yes Solubilization Solubilization: 1. Add Solvent TO Solid 2. Vortex 3. Vent Pressure Weighing->Solubilization Cleanup Decontamination: 1. Wipe Balance (1% NaHCO3) 2. Dispose Wipes as Haz Waste Solubilization->Cleanup Disposal Disposal: Halogenated Organic Waste Cleanup->Disposal

Figure 1: Decision matrix for safe handling, emphasizing engineering controls and static mitigation.

References
  • PubChem. (2025).[1] (5-Chloropyrazin-2-yl)methanamine.[2][8][9] National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloropyrazin-2-YL)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(5-Chloropyrazin-2-YL)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.